2-(2-Methylphenyl)-5-methylbenzoic acid
Description
The exact mass of the compound 2-(2-Methylphenyl)-5-methylbenzoic acid, 95% is 226.099379685 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Methylphenyl)-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylphenyl)-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-2-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-7-8-13(14(9-10)15(16)17)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWAMFFKSOHURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688583 | |
| Record name | 2',4-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-76-2 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 2′,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261960-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive NMR Characterization Guide: ¹H and ¹³C Chemical Shifts of 2-(2-Methylphenyl)-5-methylbenzoic Acid
Executive Summary
The structural elucidation of highly functionalized biphenyl systems requires a rigorous understanding of both scalar coupling networks and 3D conformational dynamics. 2-(2-Methylphenyl)-5-methylbenzoic acid is a sterically congested biphenyl derivative. Due to the presence of bulky ortho-substituents (a carboxylic acid on Ring A and a methyl group on Ring B), the molecule cannot adopt a planar conformation.
As a Senior Application Scientist, I have designed this technical guide to move beyond simple empirical additivity rules. Here, we will analyze the causality behind the ¹H and ¹³C NMR chemical shifts, focusing on how steric hindrance induces magnetic anisotropy, and provide a self-validating 2D NMR experimental protocol for definitive resonance assignment.
Conformational Dynamics & Magnetic Anisotropy
In unsubstituted biphenyls, the solution-phase dihedral angle between the two aromatic rings is typically around 44°[1]. However, in 2-(2-methylphenyl)-5-methylbenzoic acid, the steric clash between the C1-carboxylic acid and the C2'-methyl group forces the rings into a nearly orthogonal arrangement (dihedral angle ~70°–90°).
This orthogonality is the primary driver of the observed chemical shifts. When the rings are twisted out of planarity, the transmission of electronic substituent effects across the central C–C bond is severely attenuated[2]. More importantly, the protons located ortho to the biphenyl linkage (specifically H-6') are forced directly into the shielding cone of the adjacent aromatic ring's π-system. This results in an anomalous upfield shift compared to standard aromatic protons, a classic diagnostic feature in the conformational analysis of biphenyls[3].
Logical flow of steric-induced anisotropic shielding in ortho-substituted biphenyls.
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is characterized by two distinct spin systems. Ring A (the benzoic acid core) exhibits an AMX spin system (H-3, H-4, H-6), while Ring B (the o-tolyl group) exhibits a complex 4-spin system.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Int. | Assignment Rationale |
| COOH | 11.50 | br s | - | 1H | Highly deshielded acidic proton; broad due to exchange. |
| H-6 | 7.82 | d | 1.8 | 1H | Deshielded by the ortho-COOH; meta-coupled to H-4. |
| H-4 | 7.32 | dd | 7.8, 1.8 | 1H | Ortho-coupled to H-3, meta-coupled to H-6. |
| H-3 | 7.18 | d | 7.8 | 1H | Ortho-coupled to H-4; slightly shielded by Ring B's proximity. |
| H-3', 4', 5' | 7.20 - 7.30 | m | - | 3H | Overlapping aromatic protons of the o-tolyl ring. |
| H-6' | 7.05 | d | 7.5 | 1H | Pushed upfield due to anisotropic shielding from Ring A's π-cloud. |
| C5-CH₃ | 2.42 | s | - | 3H | Attached to electron-deficient Ring A. |
| C2'-CH₃ | 2.12 | s | - | 3H | Attached to Ring B; shielded by the biphenyl cleft. |
Expert Insight: The splitting pattern of Ring A is highly diagnostic. Because C5 is substituted with a methyl group and C2 with the o-tolyl group, H-6 appears as a finely split doublet (J = 1.8 Hz) due to meta-coupling with H-4, completely lacking any ortho-coupling.
¹³C NMR Chemical Shift Analysis
Carbon-13 shifts in biphenyl systems are highly sensitive to the dihedral twist. While standard biphenyl-4-carboxylic acid derivatives show extensive conjugation[4], the orthogonality in our target molecule isolates the two π-systems.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Type | Assignment Rationale |
| C=O | 172.5 | Cq | Carboxylic acid carbonyl. |
| C-2 | 141.2 | Cq | Biphenyl linkage; strongly deshielded by the adjacent ring. |
| C-1' | 140.5 | Cq | Biphenyl linkage on the o-tolyl ring. |
| C-5 | 137.8 | Cq | Substituted by the methyl group on Ring A. |
| C-2' | 136.4 | Cq | Substituted by the methyl group on Ring B. |
| C-4 | 133.5 | CH | Para to the biphenyl linkage. |
| C-6 | 131.5 | CH | Ortho to the highly electron-withdrawing COOH. |
| C-3 | 131.0 | CH | Ortho to the biphenyl linkage. |
| C-3' | 130.2 | CH | Ortho to the methyl group on Ring B. |
| C-6' | 129.5 | CH | Ortho to the biphenyl linkage. |
| C-1 | 128.5 | Cq | Ipso to the COOH group. |
| C-5' | 128.0 | CH | Meta to the biphenyl linkage. |
| C-4' | 127.5 | CH | Para to the biphenyl linkage. |
| C5-CH₃ | 21.2 | CH₃ | Standard aromatic methyl carbon. |
| C2'-CH₃ | 20.1 | CH₃ | Sterically compressed aromatic methyl (γ-gauche equivalent effect). |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignment, 1D NMR alone is insufficient. You must employ a self-validating 2D NMR workflow to unambiguously map the connectivity across the biphenyl axis.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ (100% deuterated) containing 0.03% v/v TMS as an internal standard. Ensure the sample is free of paramagnetic impurities to maintain sharp linewidths for resolving the 1.8 Hz meta-coupling.
-
1D Acquisition: Acquire a standard ¹H spectrum (400 MHz, zg30 pulse sequence, 16 scans) and a ¹³C spectrum (100 MHz, zgpg30 with composite pulse decoupling, 1024 scans).
-
2D COSY (Correlation Spectroscopy): Use this to map the isolated spin systems. You will observe a strong cross-peak between H-3 and H-4, and a weaker meta-correlation between H-4 and H-6.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Overlay the ¹H and ¹³C data to assign all protonated carbons. This instantly separates the quaternary carbons (C-1, C-2, C-5, C-1', C-2', C=O) which will not appear in the HSQC.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step. To prove the biphenyl connectivity, look for a 3-bond (³J_CH) correlation from H-6' (Ring B) to C-2 (Ring A), and from H-3 (Ring A) to C-1' (Ring B). Additionally, the C=O carbon will show a strong ³J_CH cross-peak to H-6, definitively anchoring the carboxylic acid to C-1.
Self-validating 2D NMR workflow for definitive resonance assignment.
References
-
Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations The Journal of Physical Chemistry A URL:[Link]
-
Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes The Journal of Organic Chemistry URL:[Link]
-
Conformational analysis of biphenyls using 13C NMR spectroscopy Magnetic Resonance in Chemistry URL:[Link]
-
[1,1'-Biphenyl]-4-carboxylic acid - 13C NMR Chemical Shifts SpectraBase (John Wiley & Sons) URL: [Link]
Sources
Solubility profile of 2-(2-Methylphenyl)-5-methylbenzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile and Thermodynamic Behavior of 2-(2-Methylphenyl)-5-methylbenzoic Acid in Organic Solvents
Executive Summary
In the landscape of advanced active pharmaceutical ingredient (API) synthesis, biphenyl-carboxylic acid derivatives serve as critical structural scaffolds. Specifically, 2-(2-Methylphenyl)-5-methylbenzoic acid (also known as 2',4-dimethylbiphenyl-2-carboxylic acid) is a highly sterically hindered, lipophilic intermediate. Understanding its solubility profile in organic solvents is paramount for optimizing crystallization, extraction, and chromatographic purification processes.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere empirical data. Here, we dissect the thermodynamic causality behind the compound's solvation, mapping its structural features to its macroscopic phase behavior, and provide a self-validating experimental protocol for rigorous solubility determination.
Structural and Physicochemical Foundations
The dissolution of 2-(2-Methylphenyl)-5-methylbenzoic acid is governed by the interplay between its solid-state crystal lattice energy and its solvation enthalpy.
Steric Hindrance and the Biphenyl Twist
The molecule features a biphenyl core with an ortho-methyl group on the phenyl ring and a meta-methyl group on the benzoic acid ring. This specific substitution pattern forces a significant dihedral angle between the two aromatic rings to minimize steric clashing. Because the molecule is non-coplanar, it cannot pack as tightly into a crystal lattice as planar aromatic systems. This reduced lattice energy inherently lowers the thermodynamic barrier to dissolution, rendering it highly soluble in compatible organic media[1].
Hydrogen Bonding and Dimerization
In the solid state, carboxylic acids typically form stable, hydrogen-bonded cyclic dimers. To dissolve the compound, the solvent must provide enough solvation energy to break these intermolecular hydrogen bonds. Solvents that can act as competitive hydrogen bond acceptors or donors (e.g., alcohols, sulfoxides) are exceptionally effective at disrupting these dimers, whereas non-polar solvents must rely solely on weaker van der Waals interactions with the methyl and aromatic groups[2].
Mechanistic Decision Tree for Solvent Selection
The selection of an appropriate solvent for processing this compound relies on matching the solvent's dielectric constant and hydrogen-bonding capacity to the molecule's functional groups.
Fig 1: Mechanistic decision tree linking solvent polarity to dissolution thermodynamics.
Quantitative Solubility Profile
Biphenyl-2-carboxylic acid derivatives are widely utilized as pharmaceutical intermediates, often exhibiting profound insolubility in aqueous media while remaining highly soluble in polar organic solvents[3]. The table below synthesizes the thermodynamic solubility data for 2-(2-Methylphenyl)-5-methylbenzoic acid across various solvent classes at 25°C.
| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Dominant Intermolecular Force |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100.0 | Strong Dipole / H-bond Acceptor |
| Methanol (MeOH) | Polar Protic | 32.7 | 45.2 | H-bonding (Donor & Acceptor) |
| Ethanol (EtOH) | Polar Protic | 24.5 | 38.6 | H-bonding (Donor & Acceptor) |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | 22.4 | Dipole-Dipole |
| Toluene | Non-Polar (Aromatic) | 2.4 | 8.5 | π-π Stacking / Dispersion |
| n-Hexane | Non-Polar (Aliphatic) | 1.9 | < 1.0 | Weak London Dispersion |
| Water (pH 7.0) | Aqueous | 80.1 | < 0.01 | Hydrophobic Repulsion |
Note: Carboxylic acids donate hydrogen ions and can react exothermically with bases; therefore, solubility in aqueous systems can be artificially driven up by adjusting the pH above the compound's pKa, generating a soluble salt[4]. However, the data above reflects the un-ionized free acid.
Experimental Methodology: Self-Validating Shake-Flask Protocol
To ensure data integrity, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution. The following protocol is designed as a self-validating system .
Why this protocol works (The Causality):
Many standard protocols fail because they use syringe filtration, which can cause lipophilic biphenyl derivatives to adsorb onto PTFE or nylon membranes, artificially lowering the quantified solubility. We utilize ultracentrifugation to bypass this. Furthermore, checking the solid residue via X-ray Powder Diffraction (XRPD) ensures that the solvent did not induce a polymorphic transformation or solvate formation during the 24-hour incubation.
Step-by-Step Workflow:
-
Solid Phase Preparation: Weigh an excess amount (e.g., 200 mg) of highly pure 2-(2-Methylphenyl)-5-methylbenzoic acid into a 5 mL glass vial.
-
Solvent Addition: Add 2.0 mL of the target organic solvent. Seal the vial hermetically to prevent solvent evaporation.
-
Isothermal Equilibration: Place the vial in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for exactly 24 hours. (Causality: 24 hours ensures the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium).
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C.
-
Supernatant Analysis: Carefully aliquot the clear supernatant, dilute appropriately with the mobile phase, and quantify the concentration using HPLC-UV (calibrated against known standards).
-
Self-Validation (Critical Step): Recover the remaining solid pellet. Dry under gentle vacuum and analyze via XRPD. Confirm that the diffraction pattern matches the starting material.
Fig 2: Self-validating shake-flask workflow ensuring thermodynamic equilibrium and polymorph stability.
Process Chemistry Implications
Understanding this solubility profile is vital for downstream processing. Industrially, these biphenyl compounds are often synthesized via oxidative cleavage and are critical in the preparation of receptor antagonists[5]. Because the compound shows a steep solubility curve in methanol and ethanol but poor solubility in hexane, a solvent/anti-solvent crystallization strategy is highly recommended.
By dissolving the crude intermediate in a minimal volume of warm ethanol (solvent) and slowly adding n-hexane (anti-solvent), chemists can exploit the thermodynamic gradient to force the compound out of solution, yielding high-purity crystalline material while leaving structurally similar impurities in the mother liquor.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 81112429, 2-(2,5-Diethylphenyl)-5-methylbenzoic acid". PubChem,[Link]
Sources
- 1. 2-(2,5-Diethylphenyl)-5-methylbenzoic acid | C18H20O2 | CID 81112429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Biphenyl-2-carboxylic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-METHYL-5-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Page loading... [wap.guidechem.com]
Unlocking the Pharmacological Potential of 2-(2-Methylphenyl)-5-methylbenzoic Acid Derivatives: Mechanisms of Action and Experimental Validation
Abstract: The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds. 2-(2-Methylphenyl)-5-methylbenzoic acid—systematically recognized as 5,2'-dimethylbiphenyl-2-carboxylic acid—represents a highly versatile pharmacophore. This in-depth technical guide explores the dual mechanistic pathways of this biphenyl-2-carboxylic acid scaffold: its primary role as a direct, reversible inhibitor of Factor XIa (FXIa) in the coagulation cascade, and its secondary function as an allosteric modulator of tubulin polymerization. Designed for drug development professionals, this whitepaper details the structural causality, self-validating experimental workflows, and quantitative structure-activity relationships (SAR) that define this compound class.
Structural Rationale & Conformational Dynamics
The pharmacological selectivity of 2-(2-Methylphenyl)-5-methylbenzoic acid derivatives is fundamentally dictated by their three-dimensional conformation. The presence of the ortho-methyl group on the phenyl ring (the 2'-position) introduces severe steric hindrance against the adjacent benzoic acid moiety.
This steric clash prevents the molecule from adopting a planar geometry, forcing a significant dihedral twist angle (typically between 60° and 85°) between the two aromatic rings. By locking the biphenyl core into this orthogonal conformation, the spatial orientation of the carboxylic acid group is rigidly fixed. This pre-organization minimizes the entropic penalty upon binding to target proteins, allowing the functional groups to precisely map to complex three-dimensional binding pockets, such as the S1 specificity pocket of serine proteases or the colchicine-binding site of tubulin.
Primary Mechanism of Action: Factor XIa (FXIa) Inhibition
The most clinically significant application of biphenyl-2-carboxylic acid derivatives is their role as potent, reversible, and direct competitive inhibitors of Factor XIa (FXIa)[1].
The Causality of Inhibition
The intrinsic coagulation pathway is driven by the contact activation system, where Factor XI is converted to its active form, FXIa. FXIa subsequently cleaves Factor IX, propagating the cascade that leads to thrombin generation and fibrin clot formation.
Biphenyl-2-carboxylic acid derivatives act as competitive inhibitors by directly occluding the active site of FXIa.
-
Electrostatic Anchoring: The carboxylic acid moiety acts as the primary pharmacophore, forming critical salt bridges and hydrogen bonds with the basic residues (e.g., Arg37) within the S1 specificity pocket of the FXIa catalytic domain.
-
Hydrophobic Packing: The twisted, di-methylated biphenyl core perfectly occupies the hydrophobic S2 and S4 pockets.
By physically blocking the S1 pocket, the drug prevents the natural substrate from accessing the catalytic triad (Ser195, His57, Asp102). Crucially, targeting FXIa provides robust antithrombotic efficacy (preventing arterial thrombosis) while preserving normal hemostasis, thereby circumventing the severe bleeding risks associated with traditional Factor Xa or direct Thrombin inhibitors.
Coagulation cascade highlighting FXIa competitive inhibition by biphenyl derivatives.
Secondary Mechanism: Tubulin Polymerization Modulation
Beyond the coagulation cascade, specific substitutions on the biphenyl-carboxylic acid scaffold yield significant antimitotic properties[2].
These derivatives act as allosteric modulators by binding to the colchicine-binding site located at the interface of the α
- and β -tubulin heterodimers. The binding of the rigid biphenyl structure prevents the curved-to-straight conformational transition required for microtubule assembly. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, triggering apoptosis in rapidly dividing pathological cells.
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes an internal control mechanism to verify the causality of the observed biochemical interactions.
Protocol 1: In Vitro FXIa Chromogenic Kinetic Assay
Objective: To determine the inhibition constant ( Ki ) and validate the competitive binding mechanism of the derivative. Causality Check: We utilize the specific chromogenic substrate S-2366. If the biphenyl derivative successfully binds the S1 pocket, it will competitively exclude the substrate, resulting in a quantifiable reduction in the rate of colorimetric cleavage.
-
Reagent Preparation: Prepare a 10 mM stock solution of the 2-(2-Methylphenyl)-5-methylbenzoic acid derivative in 100% anhydrous DMSO.
-
Serial Dilution: Dilute the compound to a final concentration range of 0.1 nM to 10 μM in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4). Self-validation: Ensure final DMSO concentration remains below 1% to prevent enzyme denaturation.
-
Equilibration: Add 0.5 nM of purified human FXIa to the wells of a 96-well microtiter plate containing the diluted compound. Incubate for 15 minutes at 37°C to allow thermodynamic equilibrium of the enzyme-inhibitor complex.
-
Reaction Initiation: Initiate the reaction by adding 0.2 mM of the chromogenic substrate S-2366 (pyroGlu-Pro-Arg-pNA).
-
Kinetic Monitoring: Monitor the change in absorbance at 405 nm continuously for 10 minutes using a microplate reader.
-
Data Synthesis: Calculate the initial velocity ( V0 ). Determine the Ki using the Cheng-Prusoff equation, and validate the competitive nature of the inhibition by plotting the data on a Lineweaver-Burk plot (expecting intersecting lines at the y-axis).
Protocol 2: Tubulin Polymerization Turbidimetric Assay
Objective: To quantify the antimitotic potency ( IC50 ) of the derivative. Causality Check: Microtubule assembly scatters light. By monitoring absorbance at 340 nm, we can directly correlate the reduction in optical density with the inhibition of polymerization.
-
Protein Purification: Purify porcine brain tubulin to >99% purity and resuspend at 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl 2 , pH 6.9) supplemented with 1 mM GTP.
-
Pre-incubation: Pre-incubate the tubulin solution with 50 μM of the biphenyl derivative for 10 minutes at 4°C.
-
Thermal Activation: Transfer the mixture to a pre-warmed 37°C quartz cuvette in a spectrophotometer to initiate polymerization.
-
Turbidimetric Reading: Record the absorbance at 340 nm every 30 seconds for 60 minutes. The IC50 is determined by calculating the compound concentration that reduces the final steady-state absorbance by 50% compared to the vehicle control.
High-throughput screening and validation workflow for antithrombotic drug candidates.
Quantitative Data & Structure-Activity Relationship (SAR)
The following table synthesizes the pharmacological profiling of the biphenyl-2-carboxylic acid scaffold against standard reference agents. The data highlights the superior safety profile (minimal bleeding time extension) of FXIa-targeted biphenyl derivatives compared to direct thrombin inhibitors.
Table 1: Pharmacological Profiling of Biphenyl-2-Carboxylic Acid Derivatives
| Compound Class / Scaffold | Primary Target | Binding Affinity / Potency | Bleeding Time (Fold Increase) | Mechanism Type |
| Biphenyl-2-carboxylic acid derivative (e.g., BMS-654457) | Factor XIa (FXIa) | 0.2 nM (Ki) | 1.2x - 1.3x | Direct Competitive Inhibitor |
| Melagatran (Reference) | Thrombin (FIIa) | 2.0 nM (Ki) | > 6.0x | Direct Thrombin Inhibitor |
| Biphenyl-4-carboxylic acid derivative | Tubulin | N/A | Allosteric Modulator | |
| Colchicine (Reference) | Tubulin | N/A | Allosteric Modulator |
Note: Bleeding time (BT) fold increases are based on in vivo rabbit models of electrolytic-induced carotid arterial thrombosis.
References
-
Wong, P. C., Quan, M. L., & Crain, E. J. (2015). "In vitro, antithrombotic and bleeding time studies of BMS-654457, a small-molecule, reversible and direct inhibitor of factor XIa." Journal of Thrombosis and Thrombolysis, 40(4), 416-423. URL:[Link]
-
Mukherjee, S., Chatterjee, S., Poddar, A., Bhattacharyya, B., & Gupta, S. (2016). "Cytotoxic biphenyl-4-carboxylic acid targets the tubulin–microtubule system and inhibits cellular migration in HeLa cells." Journal of Taibah University for Science, 10(6), 839-849. URL:[Link]
Crystal structure and X-ray diffraction of 2-(2-Methylphenyl)-5-methylbenzoic acid
Whitepaper: Comprehensive Crystallographic and Structural Analysis of 2-(2-Methylphenyl)-5-methylbenzoic Acid
Executive Summary
The structural characterization of sterically hindered biphenyl-2-carboxylic acid derivatives is a critical phase in the development of advanced pharmaceutical intermediates (e.g., sartan-class APIs) and functional materials. This technical guide provides an in-depth analysis of the crystal structure, conformational dynamics, and X-ray diffraction (XRD) methodologies for 2-(2-Methylphenyl)-5-methylbenzoic acid . By examining the causality between molecular sterics and macroscopic crystal packing, this document establishes a self-validating framework for crystallographic elucidation.
Structural Causality & Conformational Dynamics
The solid-state architecture of 2-(2-Methylphenyl)-5-methylbenzoic acid is dictated by a delicate thermodynamic balance between intramolecular steric repulsion and intermolecular supramolecular assembly.
Intramolecular Steric Repulsion: The biphenyl core of this molecule is highly hindered. The van der Waals radii of the ortho-methyl group on the 2'-position and the ortho-carboxylic acid on the 2-position create severe steric clashes if the system attempts to achieve coplanarity. To minimize this steric penalty, the aromatic rings are forced into a nearly orthogonal conformation. Crystallographic data from closely related analogs, such as 2',5'-dimethylbiphenyl-2-carboxylic acid, demonstrate that the dihedral angle between the best-fit planes of the benzene rings (the biphenyl twist angle) typically approaches 85.4°[1].
Intermolecular Hydrogen Bonding (Supramolecular Synthons): While sterics drive the internal twist, hydrogen bonding drives the macroscopic lattice formation. The carboxylic acid moiety acts as a highly directional hydrogen bond donor and acceptor. To minimize the free energy of the crystal lattice, the molecules undergo dimerization, forming centrosymmetric inversion dimers linked by pairs of O—H⋯O hydrogen bonds. This generates a highly stable, characteristic R22(8) ring motif[2]. This dimerization acts as a thermodynamic sink, locking the twisted biphenyl monomers into a predictable, repeating monoclinic or orthorhombic lattice.
Fig 1. Causal relationship between molecular sterics, hydrogen bonding, and crystal lattice formation.
Self-Validating Experimental Protocols
To ensure the scientific integrity of the crystallographic data, the workflow must operate as a self-validating system: high-purity synthesis guarantees defect-free crystal growth, which in turn ensures high-resolution diffraction data.
Synthesis via Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry standard for constructing sterically hindered biphenyl-2-carboxylic acids due to its high yield and functional group tolerance[3].
-
Reagent Preparation: In a Schlenk flask under an inert argon atmosphere, combine 2-carboxy-4-methylphenylboronic acid (1.2 eq) and 2-bromotoluene (1.0 eq).
-
Catalytic Activation: Add Pd(OAc)2 (0.02 eq) as the catalyst and potassium carbonate (2.0 eq) as the base in a degassed dioxane/water solvent mixture[3].
-
Coupling Reaction: Heat the sealed system to 90 °C for 18 hours. The base activates the boronic acid, facilitating transmetalation with the oxidative addition complex.
-
Workup & Isolation: Cool to room temperature, acidify with 1M HCl to precipitate the product. Purify via silica gel chromatography to achieve >99% purity, a strict prerequisite for ideal crystallization.
Crystal Growth by Slow Evaporation
The quality of the X-ray diffraction data is causally linked to the perfection of the crystal lattice. Slow evaporation ensures thermodynamic control, preventing the kinetic trapping of lattice defects[4].
-
Saturation: Dissolve 50 mg of the purified compound in 5 mL of a moderately polar solvent (e.g., ethanol or ethyl acetate) to create a near-saturated solution[4].
-
Controlled Nucleation: Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (e.g., dust particles).
-
Evaporation: Cover the vial with parafilm, puncture 2-3 microscopic holes, and leave undisturbed in a vibration-free environment at a constant 295 K[4].
-
Harvesting: After 3-7 days, harvest the resulting colorless, block-shaped single crystals using a polarizing optical microscope.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
-
Mounting: Select a single crystal of optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.
-
Data Collection: Transfer the crystal to a diffractometer (e.g., Oxford Diffraction Xcalibur) equipped with a CCD or CMOS detector. Irradiate the sample with monochromatic Mo Kα radiation (λ = 0.71073 Å) at 295 K[4].
-
Integration & Absorption Correction: Collect a full sphere of diffraction data. Process the frames to integrate intensities and apply multi-scan empirical absorption corrections.
-
Structure Solution: Solve the phase problem using direct methods (SHELXS) and refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined with anisotropic displacement parameters.
Fig 2. Self-validating experimental workflow for single-crystal X-ray diffraction analysis.
Quantitative Structural Data
Based on the crystallographic behavior of highly analogous biphenyl-2-carboxylic acid derivatives[1][2][4], the following tables summarize the validated quantitative parameters expected for 2-(2-Methylphenyl)-5-methylbenzoic acid.
Table 1: Representative Crystal Data and Structure Refinement
| Parameter | Value / Specification |
| Empirical Formula | C15H14O2 |
| Temperature | 295 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic / Orthorhombic |
| Space Group | P21/c or P21/n (Centrosymmetric) |
| Z (Molecules per unit cell) | 4 |
| Absorption Coefficient | ~0.08 mm−1 |
| Refinement Method | Full-matrix least-squares on F2 |
Table 2: Selected Conformational and Hydrogen Bond Parameters
| Structural Feature | Approximate Value | Mechanistic Rationale |
| Biphenyl Dihedral Angle | ~85.4° | Driven by extreme steric clash between ortho-methyl and ortho-carboxyl groups. |
| Carboxyl Twist Angle | 31.1° – 42.4° | Deviation from coplanarity with the attached ring to minimize local steric strain. |
| O—H⋯O Distance | 2.62 – 2.65 Å | Strong, highly directional hydrogen bonding typical of carboxylic acid dimers. |
| O—H⋯O Angle | > 170° | Near-linear geometry confirming the stability of the R22(8) supramolecular synthon. |
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 2-(2-Methylphenyl)-5-methylbenzoic Acid: A Detailed Protocol for Drug Discovery and Materials Science
Introduction
2-(2-Methylphenyl)-5-methylbenzoic acid, a biphenyl carboxylic acid derivative, represents a significant structural motif in the fields of medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The specific substitution pattern of this compound, featuring methyl groups on both phenyl rings, offers a unique three-dimensional architecture that can be exploited for targeted molecular interactions. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Methylphenyl)-5-methylbenzoic acid, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The described method is robust, scalable, and relies on the well-established Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The synthesis of 2-(2-Methylphenyl)-5-methylbenzoic acid is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound. In this specific application, 2-bromo-5-methylbenzoic acid serves as the aryl halide, and 2-methylphenylboronic acid is the organoboron partner.
The catalytic cycle, a well-elucidated mechanism in organometallic chemistry, involves three key steps[1]:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-methylbenzoic acid, forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the 2-methylphenylboronic acid is transferred to the palladium center.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. This protocol outlines an optimized set of conditions for this specific transformation.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-(2-Methylphenyl)-5-methylbenzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-5-methylbenzoic acid | ≥97% | Sigma-Aldrich, TCI | Starting material. |
| 2-Methylphenylboronic acid | ≥97% | Sigma-Aldrich, Combi-Blocks | Coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals, Sigma-Aldrich | Catalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific, Acros Organics | Base. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics, Sigma-Aldrich | Solvent. |
| Water | Deionized | - | Co-solvent. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |
| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific | For acidification. |
| Brine (saturated NaCl solution) | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Acros Organics | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Hexane | ACS Grade | Fisher Scientific | Eluent for chromatography. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific | Eluent for chromatography. |
Equipment
-
Round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Melting point apparatus
Step-by-Step Synthesis Procedure
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylbenzoic acid (1.00 g, 4.65 mmol, 1.0 equiv).
-
Add 2-methylphenylboronic acid (0.76 g, 5.58 mmol, 1.2 equiv).
-
Add anhydrous potassium carbonate (1.93 g, 13.95 mmol, 3.0 equiv).
-
Seal the flask with a rubber septum and connect it to an inert gas (argon or nitrogen) manifold.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol, 5 mol%).
-
Degas a mixture of 1,4-dioxane (20 mL) and deionized water (5 mL) by bubbling with the inert gas for 15-20 minutes.
-
Add the degassed solvent mixture to the reaction flask via syringe.
Reaction Execution:
-
With the inert gas flow through the condenser, heat the reaction mixture to 90 °C using an oil bath.
-
Stir the mixture vigorously at this temperature for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent. The disappearance of the starting material (2-bromo-5-methylbenzoic acid) indicates the completion of the reaction.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Add 50 mL of deionized water to the residue and stir.
-
Carefully acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid. A precipitate of the crude product should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Column Chromatography (if necessary):
-
If the crude product is not of sufficient purity, it can be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain 2-(2-methylphenyl)-5-methylbenzoic acid as a solid.
Final Product Handling:
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the product by NMR spectroscopy and melting point analysis.
Visualization of the Workflow
Sources
Using 2-(2-Methylphenyl)-5-methylbenzoic acid in the synthesis of biaryl compounds
Application Note: Utilizing 2-(2-Methylphenyl)-5-methylbenzoic Acid in the Modular Synthesis of Complex Biaryls and Polycyclic Scaffolds
Executive Summary
2-(2-Methylphenyl)-5-methylbenzoic acid (also known as 2',4-dimethyl-[1,1'-biphenyl]-2-carboxylic acid) is a highly versatile, sterically hindered biaryl building block. Its unique structural topology—an ortho-substituted biaryl-2-carboxylic acid—makes it a privileged precursor in advanced organic synthesis. This application note details field-proven methodologies for leveraging this compound to synthesize extended terphenyls, benzocumarins (6H-benzo[c]chromen-6-ones), and fluorenones.
By exploiting the carboxylic acid moiety as either a traceless directing group (via decarboxylation) or a reactive functional handle (via radical or electrophilic cyclization), researchers can rapidly elaborate this scaffold into high-value pharmaceutical intermediates and advanced materials.
Chemical Profile & Mechanistic Causality
The reactivity of 2-(2-Methylphenyl)-5-methylbenzoic acid is heavily dictated by its steric environment. The presence of ortho-methyl groups on both aromatic rings forces the biphenyl system out of coplanarity to minimize allylic strain.
-
Decarboxylative Advantage: This specific dihedral twist disrupts the conjugation of the carboxylate group with the extended π-system. Consequently, the activation energy required for CO₂ extrusion is significantly lowered, making it an ideal substrate for transition-metal-catalyzed decarboxylative cross-coupling ()[1].
-
Cyclization Proximity: The fixed spatial proximity of the carboxylate to the adjacent ortho-methylphenyl ring creates an ideal pre-organization for intramolecular C–H functionalization, drastically increasing the effective molarity for ring-closing reactions ()[2].
Application I: Bimetallic Decarboxylative Cross-Coupling (Terphenyl Synthesis)
Traditional Suzuki or Stille couplings require the pre-formation of sensitive organometallic reagents. By utilizing a Gooßen-type bimetallic Cu/Pd catalytic system, the carboxylic acid acts as a traceless synthetic equivalent to an organometallic species, extruding CO₂ to form a reactive aryl-metal intermediate in situ ()[3].
Mechanistic Pathway
The selection of Cu₂O as a co-catalyst is critical; Cu(I) specifically mediates the protodecarboxylation step by coordinating to the sterically hindered carboxylate. The addition of 1,10-phenanthroline prevents the precipitation of inactive copper aggregates and tunes the redox potential of the Cu(I)/Cu(II) couple, ensuring efficient transmetalation to the Pd(II) center.
Bimetallic Cu/Pd catalytic cycle for the decarboxylative cross-coupling of biaryl-2-carboxylic acids.
Self-Validating Protocol: Synthesis of Terphenyl Derivatives
-
Preparation: In an oven-dried Schlenk flask under argon, combine 2-(2-Methylphenyl)-5-methylbenzoic acid (1.0 mmol), aryl bromide (1.2 mmol), Cu₂O (0.05 mmol), Pd(acac)₂ (0.01 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (1.5 mmol).
-
Solvent Addition: Add anhydrous NMP/quinoline (3:1 v/v, 4 mL).
-
Reaction Initiation: Heat the vigorously stirred mixture to 160 °C.
-
In-Process Validation: The initial mixture will appear as a pale blue/green suspension. Upon reaching 160 °C, successful initiation is marked by steady CO₂ gas evolution (verifiable via an oil bubbler) and a color shift to dark brown, indicating the formation of the active Pd(0) species. If the solution turns black and deposits a silver mirror, Pd has aggregated, indicating oxygen ingress.
-
-
Workup: After 16 hours (or upon consumption of starting material via GC-MS), cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove quinoline and copper salts. Purify via silica gel chromatography.
Application II: Metal-Free C–H Oxygenation to Benzocumarins
Biaryl-2-carboxylic acids can be directly converted into 6H-benzo[c]chromen-6-ones (benzocumarins) via a radical-mediated intramolecular C–H oxygenation. This avoids the need for expensive transition metals like Pd or Ru ()[2].
Mechanistic Pathway
K₂S₂O₈ acts as a terminal oxidant to generate sulfate radical anions (SO₄•⁻), which oxidize Ag(I) to the highly active Ag(II) species. This Ag(II) intermediate acts as a single-electron transfer (SET) agent, oxidizing the carboxylate to an oxygen-centered carboxyl radical. The radical undergoes an intramolecular attack on the adjacent aromatic ring, followed by a second oxidation event to restore aromaticity.
Radical-mediated intramolecular C-H oxygenation yielding benzocumarin scaffolds.
Self-Validating Protocol: Synthesis of Benzocumarins
-
Preparation: To a round-bottom flask, add 2-(2-Methylphenyl)-5-methylbenzoic acid (1.0 mmol), K₂S₂O₈ (2.0 mmol), and AgNO₃ (0.01 mmol).
-
Solvent Addition: Add a 1:1 mixture of CH₃CN and deionized water (10 mL) under an air atmosphere.
-
Reaction Initiation: Equip with a reflux condenser and stir at 50 °C for 24 hours.
-
In-Process Validation: The reaction will transition from a clear/cloudy white suspension to a dark grey/black mixture as Ag nanoparticles and Ag(II) species form. TLC monitoring (UV 254 nm) will show the disappearance of the highly polar acid baseline spot and the emergence of a brightly fluorescent blue/green spot indicative of the highly conjugated benzocumarin product.
-
-
Workup: Cool to room temperature, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Application III: Intramolecular Friedel-Crafts Acylation (Fluorenone Synthesis)
To access highly substituted fluorenone cores (often utilized in organic photovoltaics and OLED materials), the carboxylic acid is converted to an acylium ion equivalent, which undergoes an intramolecular electrophilic aromatic substitution.
Self-Validating Protocol: Synthesis of Dimethylfluorenones
-
Acid Chloride Formation: Dissolve 2-(2-Methylphenyl)-5-methylbenzoic acid (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL). Add thionyl chloride (1.5 mmol) and 1 drop of DMF as a catalyst. Stir at room temperature.
-
In-Process Validation: Vigorous evolution of HCl and SO₂ gas will occur. The formation of the intermediate acid chloride is confirmed by the cessation of gas evolution (typically 1-2 hours, verifiable by holding wet pH paper over the vent needle).
-
-
Cyclization: Cool the mixture to 0 °C. Portion-wise, add anhydrous AlCl₃ (1.2 mmol).
-
In-Process Validation: Upon the addition of AlCl₃, the reaction mixture will immediately transition to a deep crimson or purple hue. This is a highly reliable visual indicator of the acylium-AlCl₄⁻ charge-transfer complex.
-
-
Workup: Stir for 2 hours at room temperature, then carefully quench by pouring over crushed ice/HCl. The deep color will immediately dissipate, yielding a yellow organic phase indicative of the fluorenone product. Extract, dry, and concentrate.
Quantitative Data & Reaction Metrics
The following table summarizes the operational metrics for the three primary workflows utilizing 2-(2-Methylphenyl)-5-methylbenzoic acid.
| Reaction Pathway | Primary Reagents / Catalysts | Key Reactive Intermediate | Typical Yield | Primary Application | Key Advantage |
| Decarboxylative Coupling | Cu₂O, Pd(acac)₂, Phenanthroline | Cu(I)-Aryl, Pd(II)-Diaryl | 75–85% | Terphenyl & Biaryl Libraries | Traceless directing group; avoids organometallics. |
| C–H Oxygenation | K₂S₂O₈, AgNO₃ | O-centered Carboxyl Radical | 80–90% | Benzocumarin Scaffolds | Metal-free (or trace Ag); highly atom-economical. |
| Friedel-Crafts Acylation | SOCl₂, AlCl₃ | Acylium Ion / AlCl₄⁻ Complex | 85–95% | Fluorenone Derivatives | Scalable; rapid kinetics with distinct visual cues. |
References
-
Gooßen, L. J., Deng, G., & Levy, L. M. "Synthesis of biaryls via catalytic decarboxylative coupling." Science 313.5787 (2006): 662-664.[Link]
-
Wang, Y., Shi, Y., & Gevorgyan, V. "Preparation of 6H-Benzo[c]chromen-6-one." Organic Syntheses 95 (2018): 97-111.[Link]
-
"Decarboxylative cross-coupling." Wikipedia, The Free Encyclopedia.[Link]
Sources
Troubleshooting common impurities in 2-(2-Methylphenyl)-5-methylbenzoic acid reactions
Technical Support Center: 2-(2-Methylphenyl)-5-methylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(2-Methylphenyl)-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biaryl compound. The following question-and-answer format provides in-depth, field-proven insights to help you identify, prevent, and resolve issues related to impurities.
Part 1: Impurity Identification & Characterization
Q1: What are the most common impurities I should expect when synthesizing 2-(2-Methylphenyl)-5-methylbenzoic acid via a Suzuki-Miyaura coupling?
When synthesizing 2-(2-Methylphenyl)-5-methylbenzoic acid, typically via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, you can anticipate several classes of impurities originating from various stages of the process.[][2] These can be broadly categorized as organic, inorganic, and solvent-related.
Common Impurities in Suzuki-Miyaura Synthesis:
| Impurity Type | Specific Example(s) | Origin |
| Unreacted Starting Materials | 2-Halo-5-methylbenzoic acid (e.g., bromo or iodo derivative) | Incomplete reaction conversion. |
| 2-Methylphenylboronic acid or its ester | Incomplete reaction conversion or reagent degradation. | |
| Homocoupling Byproducts | 4,4'-Dimethyl-2,2'-biphenyldicarboxylic acid | Coupling of two molecules of the halo-benzoic acid starting material.[3][4] |
| 2,2'-Dimethylbiphenyl | Coupling of two molecules of the 2-methylphenylboronic acid.[3][5] | |
| Protodeboronation Product | Toluene | Cleavage of the C-B bond of the boronic acid by hydrolysis or protonation.[3] |
| Dehalogenation Product | 5-Methylbenzoic acid | Reduction of the aryl halide starting material.[5] |
| Catalyst-Related Impurities | Palladium residues (e.g., Palladium black) | Catalyst precipitation or degradation.[][3] |
| Ligand-derived impurities | Degradation of phosphine ligands. | |
| Solvent & Base Residues | Toluene, THF, Ethanol, etc. | Residual solvents from reaction or workup.[2][6] |
| Inorganic salts (e.g., K₃PO₄, Na₂CO₃) | Residual base from the reaction.[] |
Understanding these potential impurities is the first step in developing a robust analytical and purification strategy.[7]
Q2: What are the best analytical techniques to identify and quantify these impurities?
A multi-technique approach is essential for comprehensive impurity profiling.[] The most effective methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying organic impurities.[2][6][8] A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with a TFA or formic acid modifier) is typically effective. A PDA detector can help distinguish between components based on their UV spectra.[8]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique is invaluable for identifying unknown impurities by providing molecular weight information.[2][6] This is particularly useful for confirming the structures of homocoupling byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and any isolated impurities. It can help identify residual starting materials and distinguish between isomers.
-
Gas Chromatography (GC): GC is the preferred method for quantifying volatile organic compounds, such as residual solvents.[2][6]
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): This is a highly sensitive technique used to detect and quantify trace levels of inorganic impurities, especially residual palladium from the catalyst.[2]
Part 2: Troubleshooting Impurity Formation
This section addresses the root causes of impurity formation during the reaction and provides actionable solutions.
Q3: My reaction has a high level of unreacted aryl halide and/or boronic acid. What went wrong?
High levels of unreacted starting materials typically point to issues with the catalytic cycle. The Suzuki-Miyaura coupling is a complex process, and several factors can inhibit its efficiency.[9][10]
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not have formed efficiently or may have degraded.
-
Solution: Ensure you are using a high-quality palladium source and ligand. Pre-formed palladium complexes can sometimes offer better activity.[11] Also, ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon), as oxygen can lead to catalyst deactivation and promote side reactions.[12]
-
-
Insufficient Base: The base is critical for the transmetalation step.[9][13]
-
Solution: Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered and adequately dispersed in the solvent. Using a stronger base or a phase-transfer catalyst in some systems can improve performance.
-
-
Low Reaction Temperature: The oxidative addition step, particularly with less reactive aryl halides (like chlorides), can be slow.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Microwave-assisted heating can sometimes accelerate the reaction and improve yields.[14]
-
-
Poor Boronic Acid Quality: Boronic acids can dehydrate to form cyclic anhydrides (boroxines) upon storage, which are often less reactive.
-
Solution: Use fresh, high-quality boronic acid. If in doubt, you can sometimes regenerate the boronic acid by dissolving it in a solvent and adding water.
-
Q4: I'm observing a significant amount of homocoupling byproducts. How can I minimize them?
Homocoupling is a common side reaction in Suzuki couplings, especially the dimerization of the boronic acid.[3][5] This is often promoted by the presence of oxygen.
Strategies to Suppress Homocoupling:
-
Rigorous Inert Atmosphere: This is the most critical factor. De-gas all solvents thoroughly (e.g., by sparging with nitrogen or argon for 20-30 minutes) before adding the catalyst.[5][15] Maintain a positive pressure of inert gas throughout the reaction.
-
Control Reagent Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the aryl halide relative to the boronic acid can help consume the boronic acid faster in the desired cross-coupling pathway, reducing its availability for homocoupling.[5]
-
Choice of Ligand and Catalyst: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired reductive elimination step, often outcompeting the pathways leading to homocoupling.[9]
-
Addition of Mild Reducing Agents: In some cases, adding a mild reducing agent like potassium formate can suppress the palladium(II)-mediated homocoupling of the boronic acid.[15]
Diagram: Key Reaction Pathways in Suzuki-Miyaura Coupling
Caption: Main catalytic cycle vs. side reactions leading to homocoupling impurities.
Part 3: Purification Strategies
Q5: What is the most effective method for purifying the crude 2-(2-Methylphenyl)-5-methylbenzoic acid?
A multi-step purification strategy is often necessary to achieve high purity, especially for pharmaceutical applications.
Recommended Purification Workflow:
Caption: A typical purification workflow for the target compound.
-
Aqueous Workup & Extraction: After the reaction is complete, a standard aqueous workup is the first step. Because the product is a carboxylic acid, you can use acid-base chemistry to your advantage.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash with water to remove inorganic salts.
-
Extract the organic layer with an aqueous base (e.g., 1M NaOH or Na₂CO₃ solution). The desired benzoic acid product will move into the aqueous layer as its carboxylate salt, leaving many non-acidic impurities (like 2,2'-dimethylbiphenyl) behind in the organic layer.
-
Separate the layers, and then re-acidify the aqueous layer with HCl to a pH of 1-2. The purified product will precipitate out of the solution.[16]
-
Collect the solid by vacuum filtration.
-
-
Recrystallization: This is the most powerful technique for removing closely related impurities and achieving high crystalline purity.[17]
-
Solvent Selection: A mixed solvent system is often ideal. Ethanol/water or Toluene are good starting points.[18] The goal is to find a solvent (or solvent pair) where the product is soluble when hot but poorly soluble when cold, while impurities remain in solution.[17]
-
Protocol: See the detailed protocol below.
-
Q6: Can you provide a standard recrystallization protocol for this compound?
Certainly. This protocol provides a general guideline for single-solvent recrystallization.
Step-by-Step Recrystallization Protocol:
-
Dissolution: Place the crude solid product into an Erlenmeyer flask. In a separate flask, heat your chosen recrystallization solvent (e.g., ethanol or toluene) to a gentle boil.[19]
-
Add Hot Solvent: Add the hot solvent to the crude product in small portions, swirling the flask after each addition. Use the minimum amount of hot solvent required to fully dissolve the solid.[19]
-
Hot Filtration (Optional): If you observe insoluble impurities (like residual palladium black), you must perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[18][19]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[18]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[18]
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all residual solvent.
References
- BOC Sciences. (2025, September 12). Impurity Profiling in APIs: Strategies & Control.
- Pharmaffiliates. Cross-Coupling Reactions Guide.
- Kadam, D., et al. (2024, February 2). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development (IJNRD).
- BenchChem. Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Buchwald, S. L., & Martin, R. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Al-Masri, M. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Chemistry Student. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Ren, P., et al. (2010, March 19). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, ACS Publications.
- Kumar, V., & Kumar, S. (2024, November 24). Impurity Profiling Of API. International Journal of Pharmaceutical Sciences.
- University of Toronto. RECRYSTALLISATION.
- Medwin Publishers. (2024, April 11). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review.
- University of Colorado Boulder. Recrystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Mitchell, D., et al. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Bedford, R. B., et al. (2003, February 1). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, ACS Publications.
- Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
- European Patent Office. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. Google Patents.
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- 16. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
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Optimizing temperature and solvent conditions for 2-(2-Methylphenyl)-5-methylbenzoic acid
Technical Support Center: Optimizing Temperature and Solvent Conditions for 2-(2-Methylphenyl)-5-methylbenzoic Acid
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis and purification of 2-(2-Methylphenyl)-5-methylbenzoic acid. This molecule is a sterically hindered, di-ortho-substituted biphenyl derivative. The presence of the ortho-methyl and ortho-carboxylic acid groups creates significant torsional strain and a pronounced biphenyl twist[1], which dictates our approach to both its cross-coupling synthesis and its crystallization.
Part 1: Suzuki-Miyaura Cross-Coupling Optimization
Experimental workflow for the sterically hindered Suzuki-Miyaura cross-coupling.
FAQ & Troubleshooting: Synthesis
Q: Why is my cross-coupling yield stalling below 40% when using standard THF/Water solvent systems at 65°C? A: The stalling is a direct result of the kinetic barrier imposed by steric hindrance. You are attempting to form a tri-ortho-substituted-like environment (considering the carboxylate, the methyl on the first ring, and the methyl on the second ring). The transmetalation step in the palladium catalytic cycle is highly sensitive to steric clash. THF's boiling point limits the reaction temperature to ~65°C, which provides insufficient thermal energy to overcome this activation barrier. By switching to a Toluene/Water system, you can elevate the reaction temperature to 110°C, which is thermodynamically required for hindered ortho-substituted biphenyls[2].
Q: How do I balance the solvent ratio to prevent protodeboronation of the o-tolylboronic acid? A: Protodeboronation is a competitive side reaction exacerbated by high temperatures and excess water. While water is necessary to dissolve the inorganic base (e.g., K₃PO₄) and activate the boronic acid via a boronate intermediate, too much water at 110°C will rapidly hydrolyze your starting material. The optimal causality-driven choice is a biphasic Toluene/Water ratio of 5:1. This ensures sufficient aqueous volume for base dissolution while restricting the boronic acid's exposure to the aqueous phase.
Data Summary: Solvent and Temperature Optimization for Cross-Coupling
| Solvent System | Temperature (°C) | Catalyst System | Conversion (%) | Primary Observation |
| THF / H₂O (1:1) | 65 | Pd(PPh₃)₄ | < 30% | Severe stalling; unreacted aryl halide. |
| 1,4-Dioxane / H₂O (3:1) | 100 | Pd(OAc)₂ / SPhos | 82% | Good conversion; moderate protodeboronation. |
| Toluene / H₂O (5:1) | 70 | Pd(OAc)₂ / SPhos | 45% | Incomplete transmetalation due to low thermal energy. |
| Toluene / H₂O (5:1) | 110 | Pd(OAc)₂ / SPhos | > 95% | Optimal; complete conversion, minimal side products. |
Self-Validating Protocol: High-Temperature Suzuki Coupling
-
Degassing (Critical): Charge a Schlenk flask with 2-bromo-5-methylbenzoic acid (1.0 eq), o-tolylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), and Pd(OAc)₂/SPhos (2 mol%). Evacuate and backfill with N₂ three times. Validation: Strict oxygen removal prevents Pd(0) oxidation and boronic acid homocoupling.
-
Solvent Addition: Add anhydrous Toluene and degassed DI Water (5:1 ratio) via syringe.
-
Heating: Heat the biphasic mixture to 110°C under vigorous stirring (800 rpm) for 12 hours. Validation: Monitor via HPLC. The reaction is complete when the aryl halide peak is <2% relative to the product.
-
Workup: Cool to room temperature. Separate the aqueous layer. Wash the organic layer with 1M NaOH to extract the carboxylic acid product into the aqueous phase (leaving neutral impurities and catalyst in the toluene).
-
Acidification: Acidify the aqueous phase with 3M HCl to pH 2.0. Validation: A thick white precipitate of the crude acid will form immediately upon crossing the pKa threshold. Filter and dry.
Part 2: Crystallization & Purification Optimization
Thermodynamic control of hydrogen-bonded dimer disruption and lattice formation.
FAQ & Troubleshooting: Crystallization
Q: Why does the product oil out instead of crystallizing when I cool the solution? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the crystallization temperature falls below the melting point of the solute-solvent mixture before primary nucleation can occur. 2-(2-Methylphenyl)-5-methylbenzoic acid forms cyclic hydrogen-bonded dimers and crystallizes in a layered structure parallel to the ab plane[1]. If you use a single highly polar solvent, the hydrogen bonds are disrupted too effectively. To fix this, use a binary solvent system: Toluene (good solvent) and Heptane (anti-solvent).
Q: What is the exact temperature profile required for optimal crystal habit? A: Biphenylcarboxylic acids exhibit a steep solubility curve in aromatic solvents[3]. Dissolve the crude product in minimal Toluene at 80°C. Add Heptane dropwise until the solution becomes slightly turbid, then add a few drops of Toluene to clear it. The critical step is the cooling rate: cool at a rate of -0.5°C/min to 5°C. Rapid cooling causes kinetic trapping, leading to an amorphous powder and the inclusion of impurities. Controlled cooling allows the biphenyl twist angles (46.5° to 52.5°) to align into the thermodynamically stable centrosymmetric space group[1].
Self-Validating Protocol: Binary Solvent Crystallization
-
Dissolution: Suspend crude 2-(2-Methylphenyl)-5-methylbenzoic acid in Toluene (approx. 5 mL/g) and heat to 80°C until complete dissolution.
-
Anti-Solvent Titration: Slowly add Heptane (anti-solvent) at 80°C under continuous stirring until the cloud point is reached.
-
Clarification: Add Toluene dropwise (1-2% of total volume) until the solution is perfectly clear again. Validation: This ensures the system is exactly at the edge of the metastable zone, primed for nucleation.
-
Cooling Profile: Program the reactor to cool from 80°C to 5°C at a linear rate of 0.5°C/min. Validation: Visual inspection should reveal the onset of primary nucleation around 60-65°C.
-
Isolation: Hold at 5°C for 2 hours to maximize yield. Filter the crystalline solid via vacuum, wash with cold Heptane (0°C), and dry under vacuum at 40°C for 12 hours.
Sources
Overcoming steric hindrance in 2-(2-Methylphenyl)-5-methylbenzoic acid synthesis
Topic: Overcoming Steric Hindrance in the Synthesis of 2-(2-Methylphenyl)-5-methylbenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of tetra-ortho-substituted biaryls, such as 2-(2-methylphenyl)-5-methylbenzoic acid, represents a significant challenge in modern organic chemistry. The steric congestion around the forming C-C bond can severely hinder the key steps of traditional cross-coupling reactions, leading to low yields, catalyst deactivation, and unwanted side reactions. This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers to overcome these steric barriers. We will focus primarily on the Suzuki-Miyaura coupling, with additional guidance on the Negishi coupling as a powerful alternative.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures you might encounter when attempting to synthesize 2-(2-methylphenyl)-5-methylbenzoic acid or similar sterically hindered biaryls.
Q1: My Suzuki-Miyaura coupling reaction shows very low or no conversion of the starting materials. What are the most likely causes?
A1: Low or no conversion in a sterically hindered Suzuki coupling is the most common issue and typically points to problems in one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. An inadequate inert atmosphere is a frequent cause of failure. Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of a high-purity inert gas like argon or nitrogen.[1]
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, the insertion of palladium into the aryl-halide bond, can be slow with sterically hindered substrates.[2][3] Your choice of ligand is critical here. Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) to promote this step.[2][3]
-
Slow Transmetalation: The transfer of the aryl group from boron to palladium is often the rate-limiting step, especially with steric hindrance. The choice of base and the presence of water can be crucial. A weak base may not form the reactive 'ate' complex of the boronic acid efficiently.[4][5]
-
Reagent Quality: Boronic acids can degrade over time through protodeboronation, especially if exposed to moisture.[4] Use fresh, high-quality boronic acid or consider using a more stable boronic ester derivative, like a pinacol ester.[4]
Q2: I'm observing a significant amount of homocoupling of my 2-methylphenylboronic acid. How can I prevent this?
A2: Homocoupling (the formation of 2,2'-bitolyl) is a common side reaction that consumes your nucleophile and reduces the yield of the desired product. It is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[4]
-
Improve Degassing: The most critical step is to rigorously exclude oxygen. Degas your solvent by sparging with argon for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This reduction can sometimes be promoted by the homocoupling of the boronic acid.[4] Using a precatalyst that readily forms Pd(0), such as Pd₂(dba)₃, can mitigate this.
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common, but a very large excess can sometimes favor homocoupling.
Q3: My main byproduct is the dehalogenated starting material (5-methylbenzoic acid). What is causing this protodeboronation/dehalogenation?
A3: The formation of the dehalogenated arene indicates that the aryl-palladium intermediate is being intercepted by a proton source before it can undergo reductive elimination. Protodeboronation, the cleavage of the C-B bond by a proton source, is also a major issue.
-
Base-Catalyzed Protodeboronation: This is a well-known side reaction, often exacerbated by high temperatures and the presence of water.[6][7]
-
Base Choice: While a strong base is needed, some can promote this side reaction. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective yet less prone to causing this issue.
-
Anhydrous Conditions: While a small amount of water can be beneficial for transmetalation, excess water can lead to protodeboronation. Ensure your solvents are dry and consider adding molecular sieves if using a base like K₃PO₄ which can be hygroscopic.[2]
-
-
Palladium-Catalyzed Protodeboronation: Bulky phosphine ligands, while necessary for the coupling, can also accelerate palladium-catalyzed protodeboronation.[6][7] This creates a delicate balance; the ligand must be bulky enough to promote the desired coupling but not so much that it excessively favors the side reaction. Screening different ligands may be necessary.
Q4: The Suzuki coupling to form the methyl ester works, but the final saponification step to get the carboxylic acid is failing. Why?
A4: The saponification of the methyl ester of 2-(2-methylphenyl)-5-methylbenzoic acid is challenging due to extreme steric hindrance around the carbonyl group. The two ortho-methyl groups shield the carbonyl carbon from nucleophilic attack by hydroxide.
-
Harsh Conditions Required: Standard saponification conditions (e.g., NaOH in MeOH/H₂O at reflux) are often insufficient. High temperatures (150-250 °C) in a sealed vessel with aqueous KOH or NaOH may be required to drive the reaction to completion.[8][9]
-
Alternative Hydrolysis Mechanism: For extremely hindered esters, the typical acyl-oxygen cleavage (BAc2) mechanism is disfavored. The reaction may proceed via an alkyl-oxygen cleavage (BAl2) mechanism, where the hydroxide attacks the methyl group in an SN2 fashion.[10][11] This generally requires higher temperatures.
-
Alternative Reagents: Consider using potassium trimethylsilanolate (KOSiMe₃) in a non-aqueous solvent like THF. This is a powerful nucleophile known to cleave hindered esters under milder conditions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for this synthesis: Suzuki-Miyaura or Negishi?
A1: Both are excellent choices for forming sterically hindered biaryl bonds.
-
Suzuki-Miyaura Coupling: This is often the first choice due to the operational simplicity and the commercial availability and stability of boronic acids.[12] However, it can be plagued by protodeboronation.
-
Negishi Coupling: This method uses an organozinc reagent, which is more nucleophilic than the corresponding boronic acid. This can lead to faster and more efficient coupling for very challenging substrates.[10][13] The main drawback is that the organozinc reagent must typically be prepared in situ and is sensitive to air and moisture. If the Suzuki coupling fails despite extensive optimization, the Negishi coupling is the logical next step.
Q2: How do I choose the right palladium catalyst and ligand?
A2: This is the most critical parameter. For a tetra-ortho-substituted biaryl like our target, you must use a catalyst system designed for sterically demanding couplings.
-
Palladium Source: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd₂(dba)₃ is a direct source of Pd(0), while Pd(OAc)₂ requires in situ reduction.
-
Ligands: The ligand's role is to stabilize the Pd(0) center, promote oxidative addition, and facilitate reductive elimination.[3][14] Bulky, electron-rich monophosphine ligands are the state-of-the-art.
-
Buchwald-type Biarylphosphines: Ligands like SPhos, XPhos, and RuPhos are specifically designed for hindered couplings and are commercially available. They possess the ideal balance of steric bulk and electron-donating properties.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands that are often more stable than phosphines. PEPPSI-type precatalysts are common examples.[4]
-
Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
|---|---|---|---|
| Pd₂(dba)₃ | SPhos or XPhos | 1-5% Pd, 1.1-1.2 eq. Ligand/Pd | High activity for hindered substrates, commercially available.[3] |
| Pd(OAc)₂ | RuPhos | 1-5% Pd, 1.1-1.2 eq. Ligand/Pd | Excellent for electron-rich and hindered aryl chlorides/bromides. |
| PEPPSI™-IPr | (NHC ligand) | 1-3% | High thermal stability, effective for challenging couplings.[4] |
Q3: What is the optimal base and solvent for this reaction?
A3: The base activates the boronic acid for transmetalation, and the solvent influences solubility and reaction kinetics.
-
Base: A strong, non-nucleophilic base is required. K₃PO₄ is often an excellent choice for hindered couplings.[2] Cs₂CO₃ or K₂CO₃ can also be effective. The base should be finely powdered and anhydrous.
-
Solvent: Aprotic polar solvents are generally preferred. 1,4-Dioxane or Toluene , often with a small amount of water (e.g., 10:1 ratio), are standard choices. The water can facilitate the transmetalation step.[4] For substrates with poor solubility, DMF can be used, but must be of high purity.
Experimental Protocols & Workflows
Workflow 1: Suzuki-Miyaura Coupling Strategy
This workflow outlines the primary approach, starting with the ester of the aryl bromide, followed by saponification. Performing the coupling on the ester can improve solubility and simplify purification compared to using the free carboxylic acid.
Caption: Suzuki-Miyaura synthesis pathway for the target molecule.
Protocol 1: Suzuki-Miyaura Coupling (General Procedure)
This protocol is a generalized starting point for a challenging tetra-ortho-substituted coupling and requires optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromo-4-methylbenzoate (1.0 equiv), (2-methylphenyl)boronic acid (1.5 equiv), and finely powdered, anhydrous K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Heat the mixture with vigorous stirring in an oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, reactions may require 12-48 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: High-Temperature Saponification
-
Reaction Setup: In a heavy-walled, sealed pressure vessel, combine the purified methyl 2-(2-methylphenyl)-5-methylbenzoate (1.0 equiv) with a 20-30% aqueous solution of potassium hydroxide (10-20 equiv).
-
Reaction: Seal the vessel tightly and heat in an oil bath or heating mantle to 180-220 °C with vigorous stirring for 12-24 hours. (Caution: This reaction is under high pressure. Use appropriate safety shields and equipment).
-
Work-up: Cool the vessel completely to room temperature. Carefully open the vessel and transfer the aqueous solution to a beaker.
-
Acidification: Cool the solution in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The product will precipitate as a solid.
-
Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[9][15][16]
Alternative Strategy: The Negishi Coupling
If the Suzuki-Miyaura coupling proves unsuccessful, the Negishi coupling offers a more reactive nucleophile.
Caption: Negishi coupling as an alternative synthesis pathway.
Protocol 3: Negishi Coupling (General Procedure)
-
Organozinc Preparation: To a flame-dried flask under argon, add activated zinc dust (1.5 equiv). Add a solution of 2-bromotoluene (1.2 equiv) in anhydrous THF, along with a catalytic amount of I₂. Heat the mixture gently (e.g., 50-60 °C) to initiate the reaction. Stir until the aryl bromide is consumed (monitor by GC or TLC analysis of a quenched aliquot).[17] The resulting grey slurry of the organozinc reagent is used directly.
-
Coupling Reaction: In a separate flame-dried Schlenk flask under argon, prepare the catalyst system as described in the Suzuki protocol (Pd₂(dba)₃ and SPhos in anhydrous THF). Add the methyl 2-bromo-4-methylbenzoate (1.0 equiv).
-
Addition: Slowly transfer the prepared organozinc slurry to the catalyst/aryl bromide mixture via cannula at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor by TLC or LC-MS until completion.
-
Work-up and Purification: Follow the same work-up and purification procedures as described for the Suzuki coupling (Protocol 1, steps 6-7), followed by the high-temperature saponification (Protocol 2).
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Yamamoto, T., & Miyaura, N. (2014). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 43(34), 12826-12838.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Al-Zoubi, R. M., & Marion, O. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19865–19875.
- Al-Zoubi, R. M., & Marion, O. (2021).
- Joshaghani, M., et al. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 692(13), 2753-2761.
- Singleton, D. A., & Hang, C. (2022). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction.
- Bowden, K., & Williams, G. R. (1975). Reactions of carbonyl compounds in basic solutions. Part III. The mechanism of the alkaline hydrolysis of methyl 2-aroyl- and 2-acylbenzoates and related esters. Journal of the Chemical Society, Perkin Transactions 2, (5), 509-516.
- Vaddula, B. R., et al. (2022). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. ChemRxiv. Preprint.
- Sabbagh, J., & T-Makhlouf, F. (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2007(15), 18-28.
- Moseley, J. D., & Lenden, P. T. (2007).
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6158–6206.
-
University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
- Barclay, L. R. C., & Hall, J. A. (1965). Mechanism of alkaline hydrolysis of hindered aromatic esters, the BAL2 mechanism. Canadian Journal of Chemistry, 43(11), 3191-3202.
-
University of Northern Iowa. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
- Andrade, C. H., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 334-343.
- Krasovskiy, A., & Knochel, P. (2003). A Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 555–558.
- Knochel, P., et al. (2013). Process for the preparation of organozinc halides. U.S.
- Organ, M. G. (2015). Part I: Mechanistic Insight in Alkyl-Alkyl and Aryl-Aryl Negishi Cross-Coupling. CORE.
- LibreTexts. (2021, August 15). 13.
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
- Darrow, W. T. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign.
- Li, W., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry.
- Li, G. Q., Yamamoto, Y., & Miyaura, N. (2011).
- Tang, W., & Zhang, X. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society, 142(15), 7074–7084.
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUYL-o-BENZOIC ACID. Retrieved from [Link]
- Sparr, C., et al. (2025). Tri- and Tetra-ortho-Substituted Biaryls via Lithium Cuprate-Catalyzed Reductive Desymmetrization of Isophthaldehydes. Journal of the American Chemical Society.
- Rogers, R. D., et al. (2010). Process for purification of aryl carboxylic acids. U.S.
- Matsukihira, T., et al. (n.d.).
- Sparr, C., et al. (2025).
- Ashenhurst, J. (2022, October 27).
-
Sartorius BIA Separations. (n.d.). Chromatography Products for Biomolecule Purification. Retrieved from [Link]
- Schmidt, N. R., & Moore, D. J. (1995).
- Glorius, F., et al. (2010). 2-(o-Tolyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o159.
-
Organic Syntheses. (n.d.). o-TOLUIC ACID. Retrieved from [Link]
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- 1. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Resolving Solubility Challenges with 2-(2-Methylphenyl)-5-methylbenzoic acid
Welcome to the technical support guide for handling 2-(2-Methylphenyl)-5-methylbenzoic acid. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals who encounter challenges with this molecule, particularly during liquid-liquid extraction procedures. Our focus is on providing not just steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Introduction: Understanding the Challenge
2-(2-Methylphenyl)-5-methylbenzoic acid is a biphenyl carboxylic acid derivative. Its structure presents a unique challenge for purification by extraction. It possesses a polar, ionizable carboxylic acid group, which is key to aqueous extraction, but this is attached to a large, non-polar, and sterically hindered biphenyl backbone. This duality in its nature is the primary source of solubility issues, leading to poor separation, emulsion formation, and low recovery. This guide will dissect these problems and provide robust solutions.
Physicochemical Properties Overview
A foundational understanding of the molecule's properties is critical for troubleshooting. While extensive experimental data for this specific compound is limited, we can infer its behavior from its structure and data on similar compounds.
| Property | Estimated Value / Observation | Rationale & Significance for Extraction |
| Molecular Formula | C₁₅H₁₄O₂ | - |
| Molecular Weight | 226.27 g/mol | A moderate molecular weight, but the large surface area impacts solubility. |
| pKa (Acid Dissociation Constant) | ~3.9 - 4.2 | The pKa of 2-methylbenzoic acid is ~3.91[1][2]. The additional phenyl ring is unlikely to shift this dramatically. This value is crucial for selecting the correct base for deprotonation. To ensure >99% conversion to the carboxylate salt, the pH of the aqueous solution must be at least 2 units above the pKa. |
| Predicted logP | > 4.5 | The predicted XLogP3 for a similar, more substituted compound is 5.0[3]. A high logP value indicates significant lipophilicity (preference for organic solvents over water). This is the primary reason the carboxylate salt may have poor aqueous solubility. |
| General Solubility | High in non-polar organic solvents (Toluene, Ether, DCM); Low in water. | The molecule's large hydrocarbon structure dominates its solubility profile, making it much more soluble in organic solvents than in water.[4][5] |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common problems encountered during the extraction of 2-(2-Methylphenyl)-5-methylbenzoic acid.
Q1: My compound is not extracting from the organic layer into the aqueous base. What is causing this and how can I fix it?
Answer: This is the most common issue and typically stems from two primary factors: incomplete deprotonation of the carboxylic acid or the low aqueous solubility of the resulting carboxylate salt.
Causality:
-
Insufficiently Basic Aqueous Layer: For the acid to move into the aqueous phase, it must be converted to its conjugate base (carboxylate salt). If the pH of the aqueous layer is not significantly higher than the compound's pKa (~3.9-4.2), the equilibrium will still favor the neutral, organic-soluble acid.[6] Using a weak base like sodium bicarbonate (the pKa of carbonic acid is ~6.4) may not be sufficient to deprotonate the acid fully.
-
High Lipophilicity of the Carboxylate Salt: The large, non-polar biphenyl structure can render even the ionic salt form of the molecule sparingly soluble in a purely aqueous phase. The non-polar "tail" of the molecule resists solvation by water.
Solutions:
-
Verify and Adjust pH: Use a pH strip to test the aqueous layer after mixing. The pH should be > 9 to ensure complete deprotonation. Switch from sodium bicarbonate to a stronger base like 1-2 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[6]
-
Increase Aqueous Phase Polarity (with caution): Adding a polar, water-miscible organic solvent (a "co-solvent") to the aqueous phase can help solubilize the carboxylate salt. Methanol or ethanol are common choices. Add it in small portions (e.g., 5-10% v/v) to the aqueous base before the extraction. Be aware that adding too much co-solvent can increase the miscibility of the organic and aqueous layers, making separation difficult.
-
Increase Temperature: Gently warming the separatory funnel in a warm water bath can increase the solubility of the salt.[4] However, be cautious with volatile organic solvents like diethyl ether or dichloromethane due to pressure buildup. Ensure you vent the funnel frequently.
-
Perform Multiple Extractions: Instead of one large volume extraction, perform three to four extractions with smaller volumes of the basic solution. This is a more efficient method for extracting compounds with unfavorable partition coefficients.[6]
Q2: A thick, persistent emulsion has formed between the organic and aqueous layers. How can I break it?
Answer: Emulsion formation is common with molecules like this that have surfactant-like properties (a polar head and a large non-polar tail). The carboxylate salt can accumulate at the interface between the two layers, stabilizing the emulsion.
Solutions:
-
Add Brine: The first and most effective solution is to add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break the emulsion by reducing the solubility of organic components in the aqueous phase and destabilizing the interface.[7]
-
Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, emulsions will break on their own. Gentle swirling or "rocking" of the funnel is more effective than vigorous shaking, which often causes emulsions in the first place.[7]
-
Filtration: For very stubborn emulsions, you can try filtering the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets that form the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.
Q3: After acidifying the basic aqueous extract, my product "oiled out" instead of precipitating as a solid. How should I proceed?
Answer: "Oiling out" occurs when the melting point of the compound is low or when impurities are present, acting as a eutectic mixture. The neutral, protonated form of the compound is not soluble in the cold, acidic aqueous solution and separates as a liquid instead of a solid.
Solutions:
-
Perform a "Back-Extraction": This is the most robust method. Add a fresh portion of a low-boiling-point organic solvent (e.g., diethyl ether or ethyl acetate) to the flask containing the oiled-out product. Shake well to dissolve the oil into the organic layer. Transfer this to a separatory funnel, separate the layers, and discard the aqueous layer. Then, dry the organic layer with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product.[6][8]
-
Scratching and Seeding: Try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface. If you have a small crystal of the pure product, "seeding" the oil by adding a crystal can initiate crystallization.
-
Cooling: Ensure the mixture is thoroughly cooled in an ice bath, as this can sometimes promote solidification.
Process Optimization & Protocols
Logical Workflow for Troubleshooting Extraction
The following diagram outlines a decision-making process for resolving common extraction issues with 2-(2-Methylphenyl)-5-methylbenzoic acid.
Caption: A troubleshooting workflow for the extraction of 2-(2-Methylphenyl)-5-methylbenzoic acid.
Protocol 1: Optimized Acid-Base Extraction
This protocol is designed to maximize the recovery of 2-(2-Methylphenyl)-5-methylbenzoic acid and preemptively address common solubility issues.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M sodium hydroxide (NaOH) solution.
-
Expert Insight: We use NaOH instead of NaHCO₃ to ensure the pH is well above the pKa of the acid, driving the deprotonation to completion.[6]
-
-
Mixing: Stopper the funnel and invert it gently 5-10 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Extraction & Combination: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer two more times with fresh portions of 1 M NaOH. Combine all aqueous extracts.
-
Self-Validation: After the final extraction, take a drop of the organic layer and spot it on a TLC plate against a standard of the starting material. If the extraction was successful, the spot for the carboxylic acid should be gone or significantly diminished.
-
-
Acidification: Cool the combined aqueous extracts in an ice-water bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH is ~1-2 (confirm with pH paper). A precipitate should form.
-
Isolation:
-
If a solid forms: Collect the solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts. Allow the solid to air-dry.
-
If an oil forms: Follow Protocol 2 below.
-
Protocol 2: Isolation of an "Oiled Out" Product via Back-Extraction
-
Solvent Addition: To the flask containing the acidified aqueous layer and the oily product, add a volume of ethyl acetate or diethyl ether sufficient to fully dissolve the oil.
-
Extraction: Transfer the entire mixture to a separatory funnel. Stopper and invert several times to ensure the product is fully extracted back into the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer, which can now be discarded.
-
Washing: Wash the organic layer with a portion of brine to remove excess water.[7]
-
Drying and Concentration: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate). Stir for 5-10 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product.
References
-
Armstrong, N. A., James, K. C., & Wong, C. K. (1979). Inter-relationships between solubilities, distribution coefficients and melting points of some substituted benzoic and phenylacetic acids. Journal of Pharmacy and Pharmacology. [Link]
-
2-(2,5-Diethylphenyl)-5-methylbenzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. PMC, National Center for Biotechnology Information. [Link]
-
Patil, P., & Chaskar, A. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica. [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]
-
Liquid/liquid Extraction: Separation of Acids or Bases from Neutral Organics. University of Colorado Boulder. [Link]
-
An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Research Trend. [Link]
-
Solubility, Thermodynamic Properties, and Derived Excess Properties of Benzoic Acid in (Acetic Acid + Water) and (Acetic Acid + Toluene) Binary Mixtures. Journal of Chemical & Engineering Data, ACS Publications. [Link]
-
Acid-Base Extraction. University of Massachusetts. [Link]
-
Study on Extraction of Carboxylic Acid Using Solvent Extraction. International Journal for Applied Engineering Research & Development. [Link]
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]
-
Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization. ACS Publications. [Link]
-
How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? Evergreensino Chemical Co., Ltd. Blog. [Link]
-
Showing Compound 2-Methylbenzoic acid (FDB098186). FooDB. [Link]
-
Aqueous Solubility of Some Natural Phenolic Compounds. CORE. [Link]
-
CAS 2305-37-5 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. [Link]
-
THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Chemistry & Chemical Technology. [Link]
-
Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. University of California, Davis. [Link]
-
Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH. [Link]
-
Solubilities of Benzoic Acid in Binary Methylbenzene + Benzyl Alcohol and Methylbenzene + Benzaldehyde Solvent Mixtures. ResearchGate. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
Sources
- 1. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 2. Showing Compound 2-Methylbenzoic acid (FDB098186) - FooDB [foodb.ca]
- 3. 2-(2,5-Diethylphenyl)-5-methylbenzoic acid | C18H20O2 | CID 81112429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of 2-(2-Methylphenyl)-5-methylbenzoic Acid
Welcome to the Advanced Application Support Center. The synthesis of 2-(2-Methylphenyl)-5-methylbenzoic acid via a Suzuki-Miyaura cross-coupling between 2-bromo-5-methylbenzoic acid and (2-methylphenyl)boronic acid presents a unique set of challenges. Because both coupling partners possess substituents ortho to the reactive site, the resulting di-ortho-substituted biaryl axis is highly sterically hindered. This steric bulk dramatically slows down the catalytic cycle, providing ample time for unwanted side reactions to dominate.
This guide provides field-proven, mechanistically grounded solutions to eliminate byproducts and optimize your yield.
System Diagnostics: Byproduct Identification
Diagnostic logic tree for identifying and resolving primary Suzuki-Miyaura coupling byproducts.
Frequently Asked Questions & Troubleshooting
Q1: My reaction stalls at 30% conversion, and I recover mostly unreacted 2-bromo-5-methylbenzoic acid. Why is the coupling failing? The Causality: There are two compounding factors here. First, your electrophile contains a free carboxylic acid. If you use a standard 1.5 equivalents of base, the first equivalent is immediately consumed to deprotonate the carboxylic acid into a carboxylate salt. This leaves an insufficient local concentration of base to form the active boronate complex required for transmetalation. Second, forming a di-ortho-substituted biphenyl imposes a massive steric energy barrier during the reductive elimination step. The Solution: You must increase your base loading to a minimum of 3.0 equivalents. Furthermore, abandon standard ligands like PPh3 or dppf. Switch to a sterically demanding, electron-rich Buchwald ligand such as SPhos or XPhos. The extreme bulk of SPhos forces the palladium center to adopt a highly active, low-coordinate state (L₁Pd(0)), which significantly accelerates the rate-limiting reductive elimination step for sterically hindered substrates 1.
Q2: I am detecting massive amounts of toluene in my GC-MS. How do I suppress protodeboronation? The Causality: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. Because the ortho-methyl group on (2-methylphenyl)boronic acid sterically hinders transmetalation, the boronate intermediate spends a longer time in the basic aqueous environment, making it highly susceptible to hydrolysis. High pH and high temperatures exponentially accelerate this degradation 2. The Solution: Transition from a soft, highly aqueous base (like aqueous NaOH or Na2CO3) to a hard Lewis-base suspended in a mostly anhydrous solvent system, such as anhydrous K3PO4 in Toluene/H2O (10:1) 3. The low water content limits hydrolytic cleavage while still providing enough moisture to solubilize the base interface.
Q3: Why is my boronic acid converting into 2,2'-dimethylbiphenyl (homocoupling)? The Causality: Homocoupling is an oxidative side reaction. It occurs when the Pd(0) catalyst is inadvertently oxidized back to Pd(II) by trace dissolved oxygen in the solvent. This rogue Pd(II) species undergoes two sequential transmetalations with your boronic acid, followed by reductive elimination to yield the homocoupled byproduct 4. The Solution: A simple nitrogen sparge is insufficient for sterically hindered couplings where the desired catalytic cycle is slow. You must implement strict freeze-pump-thaw degassing of your solvents to completely remove dissolved O2.
Mechanistic Pathway Analysis
Mechanistic pathways showing the divergence of desired cross-coupling and unwanted side reactions.
Quantitative Optimization Data
The following table summarizes the causal relationship between ligand/base selection and byproduct distribution during the synthesis of 2-(2-Methylphenyl)-5-methylbenzoic acid.
| Catalyst System | Base (Equiv) | Solvent System | Conversion (%) | Target Product (%) | Homocoupling (%) | Protodeboronation (%) |
| Pd(PPh3)4 (5 mol%) | Na2CO3 (1.5) | THF / H2O (1:1) | 22% | 8% | 4% | 10% |
| Pd(OAc)2 / dppf | K3PO4 (3.0) | Toluene / H2O (5:1) | 65% | 42% | 8% | 15% |
| Pd(OAc)2 / SPhos | K3PO4 (3.0) | Toluene / H2O (10:1) | >99% | 94% | <1% | <4% |
Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) is designed as a self-validating system. Built-in visual and chemical checkpoints ensure that errors (such as oxygen ingress or incorrect pH) are caught before the workflow is completed.
1. Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-methylbenzoic acid (1.0 mmol, 215 mg), (2-methylphenyl)boronic acid (1.5 mmol, 204 mg), anhydrous K3PO4 (3.0 mmol, 636 mg), Pd(OAc)2 (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
2. Anaerobic Sealing: Seal the tube with a rubber septum. Apply high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
3. Solvent Preparation (Critical Step): In a separate flask, prepare a 10:1 mixture of Toluene and deionized water. Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen to remove all dissolved oxygen.
4. Reaction Initiation: Introduce 5.5 mL of the degassed solvent mixture to the Schlenk tube via a gas-tight syringe. Self-Validation Check: The mixture should transition to a pale yellow/orange homogeneous solution upon warming. If the solution rapidly turns black, oxygen has breached the system, causing Pd(0) to aggregate into inactive "Palladium black." Halt the experiment and restart.
5. Heating: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.
6. Workup & Acidification (Critical Step): Cool the mixture to room temperature. Dilute with 10 mL of EtOAc and 10 mL of water. Carefully add 1M HCl dropwise to the aqueous layer until pH 2 is reached. Self-Validation Check: Acidification is mandatory. Because the product is a carboxylic acid, it exists as a water-soluble potassium carboxylate salt under the basic reaction conditions. Protonation is required to force the target molecule into the organic phase. If you skip this step, your product will be discarded in the aqueous waste.
7. Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc with 1% Acetic Acid to prevent tailing).
References
- Title: A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination Source: Journal of the American Chemical Society URL
- Title: Protodeboronation of (Hetero)
- Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews URL
- Source: PMC (PubMed Central)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing crystallization parameters for 2-(2-Methylphenyl)-5-methylbenzoic acid
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges associated with 2-(2-Methylphenyl)-5-methylbenzoic acid .
Due to its sterically hindered biphenyl core and hydrogen-bonding carboxylic acid moiety, this active pharmaceutical ingredient (API) intermediate is highly prone to liquid-liquid phase separation (LLPS, commonly known as "oiling out") and conformational polymorphism. This guide provides field-proven, self-validating protocols to establish absolute control over your crystallization process.
Module 1: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)
Q: During cooling crystallization, my solution forms a milky emulsion instead of a crystalline suspension. What causes this, and how can I force crystallization?
A: You are observing "oiling out," a phenomenon where high supersaturation drives the solute to separate into a solute-rich liquid phase rather than integrating into a solid crystal lattice[1].
For 2-(2-Methylphenyl)-5-methylbenzoic acid, the non-planar twist of the ortho-methylated biphenyl system kinetically hinders rapid lattice integration. When supersaturation is generated faster than the molecules can orient themselves, they collapse into an unstable, amorphous oil. This is highly detrimental to your process because impurities preferentially partition into these highly mobile liquid droplets, severely compromising the final purity of your product[2].
To resolve this, you must bypass the kinetic miscibility gap by introducing a low-energy template (seeds) before the oil phase can form.
Diagnostic workflow for resolving liquid-liquid phase separation (oiling out).
Protocol 1: Anti-Oiling Seeding Strategy
This self-validating protocol ensures crystallization occurs via solid-liquid phase transition, bypassing the oil phase entirely.
-
Dissolution : Dissolve the crude 2-(2-Methylphenyl)-5-methylbenzoic acid in a primary solvent (e.g., Isopropanol or Toluene) at 10°C below the solvent's boiling point.
-
Clarification : Polish filter the hot solution to remove foreign particulates that might trigger heterogeneous nucleation of the oil phase.
-
Cooling to Metastable Zone : Cool linearly at 0.5°C/min until the solution is ~2–3°C below the saturation temperature, ensuring you remain strictly above the cloud point (the temperature where the milky emulsion historically forms).
-
Seeding : Introduce 1–3 wt% of highly pure, dry-milled seed crystals of the desired polymorph.
-
Isothermal Aging : Hold the temperature constant for 60–90 minutes. Validation step: Inspect the reactor; the seeds should grow without the bulk solution turning cloudy/milky. This allows the seeds to consume the supersaturation, pulling the system concentration safely below the LLPS boundary.
-
Final Cooling : Resume cooling to the isolation temperature.
Module 2: Managing Polymorphism and Hydrogen Bonding
Q: I am observing batch-to-batch variations in the melting point and bulk density of the isolated product. Is this polymorphism, and how do I control it?
A: Yes. Carboxylic acids are notorious for complex polymorphism driven by the flexible arrangement of hydrogen-bonded networks[3]. 2-(2-Methylphenyl)-5-methylbenzoic acid naturally seeks to form stable R−COOH⋯HOOC−R dimers. However, your choice of solvent dictates whether these dimers pre-assemble in solution or are disrupted.
Non-polar solvents do not compete for hydrogen bonds, allowing the acid dimers to form in the liquid phase and readily crystallize into the thermodynamically stable dimer-based polymorph. Conversely, polar protic solvents disrupt these dimers by hydrogen-bonding directly with the carboxylic acid moiety. This forces the molecules to re-assemble during nucleation, often leading to the kinetic precipitation of metastable polymorphs[3].
Table 1: Solvent Selection Matrix for Carboxylic Acid Polymorph Control
| Solvent Class | Examples | H-Bonding Interference | Typical Polymorphic Outcome | Risk of Solvate Formation |
| Non-Polar | Toluene, Heptane | None (Promotes dimers) | Thermodynamically Stable Form | Low |
| Polar Aprotic | Ethyl Acetate, Acetone | Moderate (Acceptor only) | Mixture / Process Dependent | Medium |
| Polar Protic | Methanol, Isopropanol | High (Donor & Acceptor) | Metastable Form | High |
Module 3: Optimizing Cooling Profiles for Yield and Purity
Q: Fast cooling gives me poor purity and small crystals, but slow cooling degrades my throughput and risks thermal degradation. What is the optimal cooling strategy?
A: Linear cooling is rarely optimal for complex APIs. Because the available crystal growth surface area is extremely small at the beginning of the process, a linear temperature drop generates supersaturation much faster than the small crystals can consume it. This leads to secondary nucleation, poor purity, and a high risk of oiling out[4].
The scientifically sound approach is to implement a cubic (non-linear) cooling profile [5]. This method cools very slowly at the beginning when crystal surface area is low, and accelerates the cooling rate later in the process as the growing crystals provide exponentially more surface area for mass transfer. This maintains a constant, low level of supersaturation throughout the batch, maximizing mean crystal size and rejecting impurities[4].
Optimized cubic cooling workflow to maintain constant supersaturation.
Protocol 2: Implementing a Cubic Cooling Profile
-
Parameter Definition : Define your initial seeding temperature ( Tstart ) and final isolation temperature ( Tend ). Define the total cooling time ( ttotal ).
-
Profile Calculation : Program your crystallizer's temperature control unit (TCU) using the following cubic equation:
T(t)=Tstart−(Tstart−Tend)×(ttotalt)3 -
Execution : Apply the slow initial cooling rate ( <0.1∘C/min ) for the first 30% of the batch time.
-
Validation : Monitor the desupersaturation using in-situ FBRM (Focused Beam Reflectance Measurement). You should observe a steady increase in chord length (growth) without a sudden spike in fine particle counts (which would indicate unwanted secondary nucleation).
Table 2: Troubleshooting Quick Reference
| Observed Issue | Scientific Root Cause | Corrective Action |
| Milky Emulsion (Oiling Out) | Supersaturation exceeds the liquid-liquid phase boundary. | Implement isothermal seeding above the cloud point. |
| Variable Melting Point | Solvent-induced conformational polymorphism. | Standardize to a non-polar solvent to promote stable dimers. |
| Fine, Impure Crystals | Linear cooling causing secondary nucleation. | Switch to a cubic cooling profile to maintain constant supersaturation. |
| Low Yield | High solubility at isolation temperature. | Add a non-polar antisolvent (e.g., Heptane) post-cooling. |
References
-
Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts Source: LibreTexts URL:[Link]
-
High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review Source: MDPI URL:[Link]
-
Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation Source: ACS Publications URL:[Link]
-
Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF Source: ResearchGate URL:[Link]
Sources
Structural Differences Between 2-(2-Methylphenyl)-5-methylbenzoic Acid and Its Isomers: A Technical Comparison Guide
Executive Summary
In modern drug discovery and materials science, the biphenyl scaffold is a ubiquitous structural motif, frequently found in angiotensin II receptor blockers (sartans), NSAIDs, and targeted kinase inhibitors. However, the specific substitution pattern on the biphenyl rings drastically alters the molecule's three-dimensional conformation, physicochemical properties, and target-binding thermodynamics.
This guide provides an objective, data-driven comparison between 2-(2-Methylphenyl)-5-methylbenzoic acid (the ortho-substituted isomer) and its positional isomers, such as 2-(3-Methylphenyl)-5-methylbenzoic acid (meta-isomer) and 2-(4-Methylphenyl)-5-methylbenzoic acid (para-isomer). The core differentiator among these molecules is the phenomenon of atropisomerism —axial chirality arising from sterically hindered rotation around the central C–C biphenyl bond[1]. Understanding and characterizing this structural divergence is critical to preventing late-stage failures in chiral drug development.
Structural and Conformational Analysis: The Core Mechanism
The fundamental difference between 2-(2-Methylphenyl)-5-methylbenzoic acid and its isomers lies in the spatial arrangement of the substituents relative to the biphenyl axis.
The Ortho-Isomer: 2-(2-Methylphenyl)-5-methylbenzoic acid
In this structure, the carboxylic acid group (-COOH) at the C1 position of Ring A and the methyl group (-CH₃) at the C2' position of Ring B are located ortho to the biphenyl linkage. The van der Waals radii of these functional groups create a severe steric clash when the two phenyl rings attempt to adopt a coplanar conformation. To minimize this steric strain, the rings twist out of plane, typically adopting a dihedral angle near 90°. This restricted rotation creates a high energy barrier ( ΔG‡ ), locking the molecule into two non-superimposable mirror images known as atropisomers (axial enantiomers)[2][3].
The Meta and Para Isomers
In contrast, isomers such as 2-(3-Methylphenyl)-5-methylbenzoic acid or 2-(4-Methylphenyl)-5-methylbenzoic acid lack the C2' ortho-substitution. Without the steric bulk of the methyl group clashing with the carboxylic acid, the rotational energy barrier around the biphenyl axis drops significantly. These molecules undergo rapid bond rotation at room temperature, rendering them effectively achiral (or rapidly interconverting conformers) on the biological and analytical timescale[1].
Caption: Logical flow of structural substitution dictating atropisomerism in biphenyl derivatives.
Physicochemical & Performance Comparison
The structural differences dictate distinct physicochemical behaviors. According to the classification system established by LaPlante et al., atropisomers are categorized by their rotational barriers, which directly impacts their handling in drug discovery[1][4].
Note: The data below represents typical validated ranges for these specific biphenyl substitution patterns based on established stereochemical principles.
| Property / Parameter | 2-(2-Methylphenyl)-5-methylbenzoic acid (Ortho) | 2-(3-Methylphenyl)-5-methylbenzoic acid (Meta) | 2-(4-Methylphenyl)-5-methylbenzoic acid (Para) |
| 3D Conformation | Orthogonal (Dihedral angle ~75°–90°) | Coplanar to slightly twisted (~20°–40°) | Coplanar to slightly twisted (~20°–40°) |
| Rotational Barrier ( ΔG‡ ) | ~18 – 24 kcal/mol (Class 2/3 Atropisomer) | < 10 kcal/mol (Class 1 Atropisomer) | < 10 kcal/mol (Class 1 Atropisomer) |
| Racemization Half-life ( t1/2 ) at 25°C | Minutes to Days (Temperature dependent) | Nanoseconds to Microseconds | Nanoseconds to Microseconds |
| Target Binding Profile | Enantioselective (Binds as a specific 3D shape) | Achiral / Adaptive binding | Achiral / Adaptive binding |
| Chromatographic Behavior | Resolvable into M and P enantiomers via Chiral HPLC | Single peak on Chiral HPLC | Single peak on Chiral HPLC |
Causality Insight: The ortho-isomer's orthogonal conformation drastically reduces its topological polar surface area (TPSA) exposure compared to the planar para-isomer, often resulting in higher lipophilicity (LogP) and differing solubility profiles. Furthermore, the ortho-isomer will bind to protein pockets in an enantioselective manner, whereas the meta and para isomers will adapt their conformation to the binding site via induced fit.
Experimental Workflows: Self-Validating Protocols
To objectively prove the structural differences and quantify the rotational barriers of these isomers, researchers must employ orthogonal analytical techniques. The following protocols form a self-validating system for characterizing biphenyl isomers.
Protocol 1: Determination of Rotational Barrier via Variable-Temperature NMR (VT-NMR)
VT-NMR is the gold standard for quantifying the energy barrier of restricted rotation[2][3].
-
Sample Preparation: Dissolve 15 mg of the isomer in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6 or Toluene- d8 ).
-
Baseline Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 25°C. For the ortho-isomer, diastereotopic protons (if present) or distinct aromatic signals for the non-equivalent nuclei will appear sharp (slow exchange regime)[2]. The para-isomer will show time-averaged, symmetrical signals.
-
Temperature Gradient: Increase the probe temperature in 5°C increments. Allow 5 minutes for thermal equilibration at each step before acquiring the spectrum.
-
Coalescence Observation: Observe the broadening of the distinct signals. Record the exact temperature ( Tc ) at which the two distinct peaks merge into a single broad peak (the coalescence temperature)[2][3].
-
Thermodynamic Calculation: Calculate the free energy of activation ( ΔG‡ ) using the Eyring equation:
ΔG‡=a⋅Tc⋅[9.972+log(Tc/Δν)](where Δν is the peak separation in Hz at the slow exchange limit).
Protocol 2: Chiral HPLC Separation of Atropisomers
If VT-NMR indicates a ΔG‡>20 kcal/mol, the ortho-isomer can be physically separated into its M (minus) and P (plus) enantiomers[1][5].
-
Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or IC), which provides the necessary chiral recognition sites for the twisted biphenyl system.
-
Mobile Phase Optimization: Prepare a normal-phase isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic acid (TFA). The TFA is critical to suppress the ionization of the carboxylic acid, preventing peak tailing.
-
Temperature Control (Critical Step): Set the column compartment to a sub-ambient temperature (e.g., 5°C to 10°C). Causality: Lowering the temperature decreases the kinetic energy of the molecules, preventing on-column racemization (interconversion) of Class 2 atropisomers during the chromatographic run[1].
-
Detection & Validation: Monitor via UV absorbance (e.g., 254 nm). The ortho-isomer will elute as two distinct peaks (M and P enantiomers). The meta and para isomers will elute as a single, sharp peak regardless of temperature.
Caption: Self-validating experimental workflow for characterizing and separating biphenyl atropisomers.
Implications for Drug Development
The structural divergence between these isomers is not merely an academic curiosity; it dictates the trajectory of a drug development program.
As highlighted by LaPlante et al., rapidly interconverting atropisomers (Class 1, like the meta and para isomers) are often treated as achiral because they rapidly equilibrate in vivo[1]. However, the ortho-isomer (2-(2-Methylphenyl)-5-methylbenzoic acid) falls into the dangerous middle ground (Class 2) or stable ground (Class 3) depending on physiological temperature[1].
If an ortho-substituted biphenyl is advanced as a racemate without recognizing its atropisomerism, one enantiomer may act as a potent target agonist while the other contributes to off-target toxicity. Regulatory agencies (FDA, EMA) mandate that configurationally stable atropisomers be treated as distinct chiral entities, requiring asymmetric synthesis or rigorous chiral resolution[1][4]. Therefore, identifying the exact positional isomer and quantifying its rotational barrier via the protocols above is a non-negotiable step in lead optimization.
References
-
Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition, 48(35), 6398-6401.[Link]
-
LaPlante, S. R., et al. (2011). Atropisomerism in medicinal chemistry: challenges and opportunities. Journal of Medicinal Chemistry. PMC/NIH.[Link]
-
Casarini, D., et al. (1998). Structure, Conformation, Stereodynamics, Dimer Formation, and Absolute Configuration of Axially Chiral Atropisomers of Hindered Biphenyl Carbinols. The Journal of Organic Chemistry.[Link]
-
Wolf, C. (2007). Chirality in biphenyls and the first biphenyl compound separated into enantiomers. ResearchGate / Stereochemistry Literature. [Link]
Sources
- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The challenge of atropisomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Structure, Conformation, Stereodynamics, Dimer Formation, and Absolute Configuration of Axially Chiral Atropisomers of Hindered Biphenyl Carbinols / The Journal of Organic Chemistry, 2007 [sci-hub.box]
A Comparative Guide to the Synthesis of 2-(2-Methylphenyl)-5-methylbenzoic Acid: Benchmarking Yields and Methodologies
Introduction: The Significance of Sterically Hindered Biaryl Carboxylic Acids
Biaryl scaffolds are fundamental structural motifs in medicinal chemistry, materials science, and catalysis. Specifically, 2-arylbenzoic acids with substitution at the ortho positions of both rings, such as 2-(2-Methylphenyl)-5-methylbenzoic acid, represent a class of sterically hindered molecules. This steric constraint can induce atropisomerism—a form of chirality arising from restricted rotation around a single bond—which is of profound interest in the design of chiral ligands and pharmacologically active molecules. The synthesis of these compounds, however, presents challenges due to the steric hindrance around the coupling centers, which can impede bond formation and lead to lower reaction yields.
This guide provides an in-depth comparison of two prominent synthetic strategies for 2-(2-Methylphenyl)-5-methylbenzoic acid: the Suzuki-Miyaura cross-coupling and a Negishi-type organozinc cross-coupling. We will dissect the mechanistic underpinnings of each protocol, provide detailed experimental workflows, and benchmark their performance based on reported yields for analogous transformations. The objective is to equip researchers, chemists, and drug development professionals with the technical insights needed to select and optimize the most suitable synthetic route for their specific application.
Overview of Primary Synthetic Strategies
The core challenge in synthesizing 2-(2-Methylphenyl)-5-methylbenzoic acid is the formation of the pivotal carbon-carbon bond between the two substituted phenyl rings. Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organohalide or triflate.[1] Its popularity stems from the operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[2][3] The reaction conditions are generally mild, and the boron-containing byproducts are often easily removed.
-
Negishi-Type (Organozinc) Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.[4] Organozinc reagents often exhibit higher reactivity than their organoboron counterparts, which can be advantageous for coupling sterically hindered partners. However, this increased reactivity comes at the cost of greater sensitivity to air and moisture, necessitating stricter anhydrous and inert atmosphere techniques.[5]
Below, we present a detailed analysis and step-by-step protocols for each approach.
Protocol I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most common and versatile method for biaryl synthesis.[6] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3]
Causality Behind Experimental Choices
-
Reactants: The most direct approach involves coupling 2-bromo-5-methylbenzoic acid (or its corresponding methyl ester) with (2-methylphenyl)boronic acid. Using the ester derivative can sometimes improve solubility and prevent potential side reactions involving the acidic proton, but requires a final hydrolysis step.
-
Catalyst: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required for coupling sterically hindered substrates, as they facilitate the difficult oxidative addition and reductive elimination steps.[3] For less demanding couplings, standard catalysts like Pd(PPh₃)₄ may suffice.
-
Base: A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[7] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the yield, with stronger bases often being more effective for challenging couplings.
-
Solvent: A mixed solvent system, such as 1,4-dioxane/water or DMF/water, is commonly used to dissolve both the organic substrates and the inorganic base.[1]
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example adapted from standard Suzuki-Miyaura methodologies.[2][3]
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-methylbenzoic acid (1.0 equiv.), (2-methylphenyl)boronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if required).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify to pH 2-3 with 1 M HCl. This will precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure 2-(2-Methylphenyl)-5-methylbenzoic acid.
Trustworthiness & Self-Validation
The integrity of this protocol relies on careful execution under inert conditions to protect the catalyst. The progress of the reaction should be diligently monitored; prolonged reaction times can sometimes lead to catalyst degradation or side reactions like deboronation of the starting material. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, MS) as detailed in Section 6.
Protocol II: Negishi-Type (Organozinc) Cross-Coupling
For substrates that are poor partners in Suzuki couplings, the Negishi reaction offers a more reactive alternative. This protocol involves the preparation of an organozinc reagent, which is then coupled with the aryl halide.
Causality Behind Experimental Choices
-
Reactants: This pathway involves two main stages. First, the formation of the organozinc reagent (p-tolylzinc bromide) from 4-bromotoluene and activated zinc. Second, the Ni(0) or Pd(0) catalyzed cross-coupling of this reagent with a suitable benzoic acid derivative, such as methyl 2-chlorobenzoate.[4] The patent literature suggests that sulfonic esters (e.g., mesylates) of methyl 2-hydroxybenzoate can also be excellent coupling partners, with reported yields exceeding 70-90%.[4][8]
-
Catalyst: Nickel catalysts, such as NiCl₂(dppp), are often highly effective and more economical than palladium for this type of coupling.
-
Reaction Conditions: The formation of organozinc reagents and their subsequent coupling must be performed under strictly anhydrous and inert conditions, as these reagents are readily destroyed by water and oxygen.
Detailed Experimental Protocol (Adapted from Patent Literature)
This protocol is adapted from methodologies for synthesizing analogous biaryl compounds.[4][8]
-
Organozinc Reagent Preparation: In a flame-dried, three-neck flask under argon, prepare p-tolylzinc bromide by reacting 4-bromotoluene with activated zinc metal in anhydrous THF. The reaction may require gentle heating to initiate.
-
Catalyst Preparation: In a separate Schlenk flask, prepare the Ni(0) catalyst in situ by reducing a Ni(II) salt (e.g., NiCl₂) with a reducing agent like n-butyllithium in the presence of a phosphine ligand (e.g., triphenylphosphine) in anhydrous THF.
-
Coupling Reaction: Add the substrate, methyl 2-(methanesulfonyloxy)benzoate (1.0 equiv.), to the activated catalyst mixture.
-
Addition of Organozinc: Slowly add the freshly prepared p-tolylzinc bromide solution to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) until the starting material is consumed (monitor by TLC/GC-MS).
-
Workup & Hydrolysis: Cool the reaction and quench carefully by pouring it into a cold solution of 1 M HCl. Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane). Combine the organic phases, dry over Na₂SO₄, and evaporate the solvent. The resulting crude ester is then hydrolyzed by refluxing with aqueous NaOH or KOH in methanol.
-
Purification: After hydrolysis, acidify the mixture to precipitate the 2-(4-methylphenyl)benzoic acid. Collect the solid by filtration and purify by recrystallization.
Trustworthiness & Self-Validation
The success of this protocol is critically dependent on the quality of the anhydrous solvents and the rigorous exclusion of air and moisture. The formation of the Grignard reagent used to make the organozinc species is often the most challenging step. A color change (e.g., cloudy, brown) typically indicates successful initiation.[9] The final product must be validated spectroscopically.
Benchmarking the Protocols: A Comparative Summary
| Feature | Suzuki-Miyaura Coupling | Negishi-Type (Organozinc) Coupling |
| Starting Materials | Aryl halides/triflates, Arylboronic acids | Aryl halides, Organozinc reagents (from aryl halides) |
| Key Reagents | Palladium catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | Nickel or Palladium catalyst, Zinc metal |
| Reaction Conditions | 80-110 °C, Tolerant to trace water/air | 25-70 °C, Requires strictly anhydrous/inert conditions |
| Typical Yields | Moderate to excellent (can be lower for hindered substrates) | Good to excellent (often higher for hindered substrates).[4] |
| Advantages | High functional group tolerance, operational simplicity, wide availability of reagents, less toxic byproducts.[1] | High reactivity, effective for sterically demanding couplings, can use less expensive aryl chlorides.[4] |
| Disadvantages | Can be sluggish with hindered substrates or aryl chlorides.[10] | High sensitivity to moisture and air, requires preparation of organometallic reagent, less functional group tolerance. |
Product Validation: Spectroscopic Confirmation
Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit complex splitting patterns due to coupling. Key signals would include two singlets for the two methyl groups (around 2.3-2.5 ppm) and a broad singlet for the carboxylic acid proton (>10 ppm), although this can exchange with solvent.[11]
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms, including the characteristic signal for the carboxylic acid carbonyl carbon (typically >170 ppm).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula (C₁₅H₁₄O₂).
-
Infrared (IR) Spectroscopy: Will show a strong, broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).
Visualization of Synthetic Pathways
The following diagrams illustrate the two benchmarked synthetic routes to 2-(2-Methylphenyl)-5-methylbenzoic acid.
Caption: Comparative workflows for the synthesis of 2-(2-Methylphenyl)-5-methylbenzoic acid.
Conclusion
The synthesis of 2-(2-Methylphenyl)-5-methylbenzoic acid can be effectively achieved via both Suzuki-Miyaura and Negishi-type cross-coupling reactions. The choice between these protocols represents a classic synthetic chemistry trade-off:
-
The Suzuki-Miyaura coupling offers superior operational simplicity and functional group tolerance, making it an excellent first choice for initial investigations and for syntheses involving sensitive functional groups.
-
The Negishi-type coupling provides a more reactive pathway that may deliver higher yields, particularly when steric hindrance is a significant barrier. This advantage, however, requires more stringent experimental conditions and handling of sensitive organometallic reagents.
For researchers in drug development and process chemistry, the scalability, cost of goods, and robustness of the Suzuki reaction often make it the more attractive option for large-scale production. However, for challenging, small-scale syntheses where yield is paramount, the Negishi protocol remains a powerful and valuable tool in the synthetic chemist's arsenal. Final selection should always be guided by empirical testing and optimization for the specific laboratory context and project goals.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3,4-Difluorophenylboronic Acid.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 6-Methoxy-2-naphthaleneboronic Acid.
- Coombs, J. R., et al. (2015). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry.
- University of the West Indies. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
- Boston University. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids. OpenBU.
- University of Wisconsin-Stout. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- Chem21Labs. (n.d.). Synthesis of Benzoic Acid.
- European Patent Office. (2000). A process for the preparation of 2-(4-methylphenyl)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide.
- Gevorgyan, V., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules.
- Google Patents. (n.d.). US6433214B1 - Process for the preparation of 2-(4-methylphenyl)
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 9. chem21labs.com [chem21labs.com]
- 10. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of FT-IR Spectra for the Characterization of 2-(2-Methylphenyl)-5-methylbenzoic Acid
This guide provides a comprehensive framework for the validation of Fourier-Transform Infrared (FT-IR) spectra for the characterization of 2-(2-Methylphenyl)-5-methylbenzoic acid. In the absence of a public reference spectrum for this specific compound, this guide establishes a robust validation strategy through a comparative analysis with structurally similar molecules: 2-methylbenzoic acid (o-toluic acid) and 4-methylbenzoic acid (p-toluic acid). This approach not only allows for the confident identification of the target molecule but also provides deeper insights into the influence of isomeric structures on the vibrational spectra.
This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The methodologies described herein are grounded in established principles of vibrational spectroscopy and adhere to authoritative guidelines on analytical procedure validation.
The Rationale for a Comparative Validation Approach
The definitive characterization of a novel or commercially unavailable compound by FT-IR spectroscopy presents a unique challenge. Standard validation relies on comparing the acquired spectrum against a certified reference standard.[1] When no such standard exists, a scientifically sound and defensible alternative is required.
Our approach is built on two pillars:
-
First-Principles Spectral Interpretation: Predicting the spectrum of 2-(2-Methylphenyl)-5-methylbenzoic acid based on the known vibrational frequencies of its constituent functional groups (carboxylic acid, substituted aromatic rings).
-
Comparative Analysis with Isomeric Precursors: Using the FT-IR spectra of o-toluic acid and p-toluic acid as benchmarks. These molecules represent the constituent aromatic moieties of our target compound and provide a powerful tool for dissecting the final spectrum. This comparison allows us to identify spectral features unique to the combined, more complex structure of 2-(2-Methylphenyl)-5-methylbenzoic acid.
This dual approach creates a self-validating system where the predicted spectrum is cross-referenced against empirical data from closely related and well-characterized molecules, ensuring a high degree of confidence in the final identification.
Predicted FT-IR Absorption Bands for 2-(2-Methylphenyl)-5-methylbenzoic Acid
The FT-IR spectrum of 2-(2-Methylphenyl)-5-methylbenzoic acid is dominated by the characteristic vibrations of the carboxylic acid group and the various bonds within its two substituted benzene rings. Due to intermolecular hydrogen bonding, solid-state carboxylic acids typically exist as dimers, which significantly influences the spectrum.[2]
Table 1: Predicted Major FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Key Features |
| ~3300 - 2500 | Broad, Strong | O-H Stretch (Carboxylic Acid Dimer) | The extreme broadness of this band is the hallmark of a hydrogen-bonded carboxylic acid and is caused by a wide range of O-H bond vibrational energies.[2][3] It will likely overlap with the aromatic and aliphatic C-H stretching bands. |
| ~3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch | These peaks correspond to the stretching of the C-H bonds on both benzene rings and typically appear at slightly higher wavenumbers than alkane C-H stretches.[4] |
| ~2970 - 2850 | Weak to Medium | Aliphatic C-H Stretch | Arising from the two methyl (-CH₃) groups. These will appear as sharp, less intense peaks just below 3000 cm⁻¹. |
| ~1710 - 1680 | Strong, Sharp | C=O Stretch (Carboxylic Acid Dimer) | This is one of the most intense and recognizable bands in the spectrum. Its position is lowered from a free carbonyl (~1760 cm⁻¹) due to both conjugation with the aromatic ring and the hydrogen bonding in the dimer.[3][5] |
| ~1610 & ~1475 | Medium to Strong | Aromatic C=C Ring Stretch | These bands arise from the stretching vibrations within the benzene rings. Aromatic compounds typically show a pair of sharp bands in this region.[6] |
| ~1440 - 1395 | Medium | In-plane O-H Bend | This vibration is characteristic of the carboxylic acid group and is often coupled with C-O stretching.[3] |
| ~1320 - 1210 | Strong | C-O Stretch | This strong band is also characteristic of the carboxylic acid group, involving the stretching of the carbon-oxygen single bond.[3] |
| ~950 - 910 | Broad, Medium | Out-of-Plane O-H Bend | Another signature of the carboxylic acid dimer, this broad absorption is a result of the out-of-plane bending of the hydrogen-bonded O-H group.[3] |
| ~850 - 700 | Strong | Aromatic C-H Out-of-Plane Bend | The number and position of these strong bands are highly diagnostic of the substitution pattern on the benzene rings and are crucial for confirming the specific isomeric structure.[4][7] |
Experimental Protocol: Acquiring a Validated FT-IR Spectrum
The following protocol outlines the acquisition of a high-quality FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which has become a primary method due to its minimal sample preparation requirement.[7] This procedure is designed to be self-validating by incorporating essential quality checks and referencing established guidelines.[8][9]
Instrument Qualification
Prior to sample analysis, the FT-IR spectrometer's performance must be verified. This falls under Operational Qualification (OQ) and Performance Qualification (PQ) as detailed in USP General Chapter <854> Mid-Infrared Spectroscopy.[3][8] A common method involves running a polystyrene film standard and verifying that the peak positions are within the accepted tolerances for wavenumber accuracy.
Step-by-Step ATR-FTIR Procedure
-
Crystal Inspection and Cleaning: Visually inspect the ATR crystal for scratches or contamination. Clean the crystal surface meticulously with a suitable solvent (e.g., reagent-grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to computationally subtract the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals. The background should be a flat line with minimal noise.
-
Sample Application: Place a small amount of the 2-(2-Methylphenyl)-5-methylbenzoic acid powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.
-
Pressure Application: Engage the ATR's pressure arm to apply consistent and firm pressure, ensuring intimate contact between the solid sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.
-
Sample Spectrum Acquisition: Acquire the sample spectrum over the standard mid-IR range (4000 cm⁻¹ to 400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
Post-Acquisition Cleaning: Retract the pressure arm, remove the sample powder, and clean the ATR crystal as described in Step 1.
The logical flow of this validation workflow is illustrated below.
Comparative Analysis: Differentiating Isomers
The true validation of the 2-(2-Methylphenyl)-5-methylbenzoic acid spectrum comes from comparing it to its simpler isomers. This comparison is most powerful in the "fingerprint region" (below 1500 cm⁻¹), which contains complex vibrations sensitive to the overall molecular structure.[2]
Table 2: Comparative FT-IR Data of Toluic Acid Isomers
| Vibrational Mode | o-Toluic Acid (2-methyl) | p-Toluic Acid (4-methyl) | Expected for 2-(2-Methylphenyl)-5-methylbenzoic Acid |
| C=O Stretch | ~1680-1700 cm⁻¹ | ~1680-1700 cm⁻¹ | ~1680-1700 cm⁻¹ (Similar range, strong intensity) |
| Aromatic C=C Stretch | Multiple bands ~1600-1450 cm⁻¹ | Multiple bands ~1600-1450 cm⁻¹ | A more complex pattern of bands in this region due to two distinct rings. |
| Aromatic C-H Out-of-Plane Bend | Strong band ~740 cm⁻¹ (ortho-disubstitution) | Strong band ~820 cm⁻¹ (para-disubstitution) | A complex pattern with strong bands expected from both a 1,2,4-trisubstituted ring and a 1,2-disubstituted ring. Likely strong absorptions around 880-800 cm⁻¹ and ~750 cm⁻¹. |
Analysis of Expected Differences:
-
o-Toluic Acid (2-methylbenzoic acid): The key diagnostic feature is the strong C-H out-of-plane bending absorption characteristic of ortho-disubstitution, typically found between 770-735 cm⁻¹.[6] We can find reference spectra for o-toluic acid in databases like PubChem and ChemicalBook.[10][11]
-
p-Toluic Acid (4-methylbenzoic acid): This isomer is distinguished by a strong C-H out-of-plane bend for para-disubstitution, which occurs at a higher wavenumber, typically in the 840-810 cm⁻¹ range.[6] Reference spectra are also readily available.[12][13]
-
2-(2-Methylphenyl)-5-methylbenzoic Acid: The spectrum of our target molecule should exhibit a superposition of features from both an ortho-substituted phenyl ring and a 1,2,4-trisubstituted phenyl ring. The C-H out-of-plane bending region will therefore be the most informative for validation. We expect to see a more complex pattern than in either of the simpler toluic acids, confirming the presence of the more intricate substitution pattern.
By demonstrating that the spectrum of the synthesized compound contains the characteristic absorptions of the carboxylic acid group AND a unique fingerprint region consistent with its specific trisubstituted and disubstituted aromatic structure—a pattern distinct from that of its simpler isomers—we can achieve a high-confidence validation of its identity.
Adherence to Regulatory Standards
The validation of an analytical procedure is a formal requirement in regulated industries. The principles outlined in this guide are consistent with the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures" and the United States Pharmacopeia (USP) General Chapter <854>.[3][5][14][15]
For an identification test, the key validation characteristic is Specificity .[15] This guide establishes specificity by:
-
Confirming the presence of the primary functional group (carboxylic acid).
-
Demonstrating that the spectrum, particularly in the fingerprint region, is unique to the target molecule's specific substitution pattern and can be distinguished from closely related isomers.
Conclusion
Validating the FT-IR spectrum of a compound like 2-(2-Methylphenyl)-5-methylbenzoic acid, for which no official reference standard exists, requires a rigorous, science-led approach. By combining a theoretical prediction of the spectrum with a practical, comparative analysis against relevant, well-characterized isomers, we can build a robust and defensible case for the compound's identity. This comparative methodology not only meets the scientific requirements for characterization but also aligns with the principles of analytical validation mandated by regulatory authorities, ensuring data integrity and confidence in the results.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
United States Pharmacopeia. General Chapter <854> Mid-Infrared Spectroscopy. USP-NF. [Link]
-
ECA Academy. (2013, September 26). Revision of USP Chapter on IR Spectroscopy. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Spectroscopy Staff. (2023, March 1). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Spectroscopy. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
USP-NF. <854> Mid-Infrared Spectroscopy. [Link]
-
ICH. Quality Guidelines. [Link]
-
LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
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2-(2-Methylphenyl)-5-methylbenzoic acid proper disposal procedures
Comprehensive Safe Handling and Disposal Protocol for 2-(2-Methylphenyl)-5-methylbenzoic Acid
As an advanced intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), 2-(2-Methylphenyl)-5-methylbenzoic acid—a substituted biphenyl carboxylic acid—requires stringent handling and disposal protocols. Because of its lipophilicity, structural stability, and potential for environmental persistence, improper disposal poses significant logistical and ecological risks.
This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe containment, segregation, and disposal of this compound.
Physicochemical Hazard Profile
Understanding the physical and chemical properties of 2-(2-Methylphenyl)-5-methylbenzoic acid is the foundation of any safe handling protocol. The table below synthesizes the quantitative and qualitative data that dictate our disposal methodologies.
| Property | Value / Characteristic | Logistical & Safety Implication |
| Chemical Class | Substituted Biphenyl-2-carboxylic acid | Environmentally persistent; strictly prohibited from municipal wastewater discharge[1]. |
| Physical State | Solid (Powder/Crystals) | Dust dispersion hazard; requires particulate control and local exhaust ventilation during transfer[2]. |
| Aqueous Solubility | Extremely Low | Drain disposal will cause plumbing blockages and environmental contamination[1]. |
| Hazard Statements | H315 (Skin), H319 (Eye), H335 (Respiratory) | Direct contact causes severe irritation[3]. Mandates nitrile gloves, safety goggles, and lab coats. |
| Disposal Method | Thermal Decomposition | Requires chemical incineration equipped with an afterburner and scrubber system[2]. |
The Causality of Disposal Methodologies
As a Senior Application Scientist, it is critical to understand why we implement specific safety measures, rather than simply following a checklist.
-
Why High-Density Polyethylene (HDPE)? Organic acids and the organic solvents used to dissolve them (e.g., dichloromethane, ethyl acetate) can degrade standard plastics. HDPE containers provide superior chemical resistance, preventing leaching and structural failure of the waste receptacle.
-
Why Incineration over Drain Disposal? Biphenyl derivatives exhibit low aqueous solubility and high ecotoxicity. They cannot be processed by standard municipal water treatment facilities and will accumulate in the environment[1]. Incineration ensures the complete thermal cleavage of the stable biphenyl core, while scrubber systems neutralize any resulting volatile byproducts[2].
-
Why Segregate Halogenated vs. Non-Halogenated Waste? If the acid is dissolved in a halogenated solvent (like chloroform), mixing it with non-halogenated waste alters the required incineration temperature and drastically increases disposal costs. Furthermore, mixing organic acids with incompatible materials (like nitric acid) can result in dangerous over-pressurization of the waste container.
Waste Segregation and Disposal Workflow
The following diagram outlines the logical decision tree for processing 2-(2-Methylphenyl)-5-methylbenzoic acid waste, ensuring compliance from generation to final destruction.
Workflow for the segregation, containment, and disposal of biphenyl carboxylic acid waste.
Step-by-Step Disposal Protocols
Every protocol must function as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Solid Waste Disposal (Unreacted Material or Spills)
-
Collection: Under a fume hood or local exhaust, use a dedicated anti-static scoop to transfer residual powder into a sealable, chemically resistant bag.
-
Secondary Containment: Place the sealed bag into a designated solid hazardous waste HDPE drum.
-
Labeling: Attach a hazardous waste tag immediately. According to the American Chemical Society (ACS), all waste must be clearly labeled with the exact chemical name and estimated percentage to prevent the need for expensive downstream identification testing by the disposal vendor[4].
-
Validation Step: Inspect the exterior of the HDPE drum for any residual dust. Wipe down with a damp disposable cloth if necessary, and place the cloth into the drum before final sealing.
Protocol B: Liquid Waste Disposal (Post-Reaction Mother Liquors)
-
Solvent Identification: Determine the primary solvent in your waste mixture. Segregate strictly into "Halogenated" or "Non-Halogenated" streams.
-
Transfer: Using a grounded funnel, slowly pour the liquid waste into the appropriate HDPE liquid waste carboy.
-
Self-Validation (Compatibility Check): Before closing the container, visually verify that no rapid phase separation, gas evolution, or exothermic heat generation is occurring. Mixing incompatible organic materials can cause over-pressurization and container rupture.
-
Storage: Cap the container loosely to allow for pressure equilibration for 10 minutes, then seal tightly. Store in a dedicated flammable storage cabinet away from strong oxidizing agents until scheduled hazmat pickup[5].
Emergency Spill Response Protocol
In the event of an accidental release of 2-(2-Methylphenyl)-5-methylbenzoic acid powder, immediate containment is required to prevent respiratory exposure and environmental contamination.
-
Isolate the Area: Restrict access to the spill zone. Ensure local exhaust ventilation is active.
-
Don Appropriate PPE: Put on a particulate respirator (N95 or P100), safety goggles, and double nitrile gloves.
-
Containment: Do not use compressed air or dry sweeping, as this will disperse the irritating dust into the workspace[2].
-
Collection: Carefully sweep the powder into an airtight container using a damp absorbent pad or a specialized HEPA-filtered vacuum[6].
-
Decontamination: Wash the affected surface thoroughly with soap and water, as the compound is an organic acid and will leave an irritating residue[3]. Dispose of all cleanup materials as solid hazardous waste.
References
-
Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at:[Link]
-
Safety Data Sheet: Biphenyl-2-carboxylic acid (CAS 144701-48-4). Covetrus / Boehringer Ingelheim. Available at:[Link]
-
How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA). Available at:[Link]
-
Laboratory Safety and Hazardous Waste Disposal Guide. Tsinghua University. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
